dCeMM3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11ClN4OS |
|---|---|
Molecular Weight |
318.8 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-chloro-2-pyridinyl)acetamide |
InChI |
InChI=1S/C14H11ClN4OS/c15-9-5-6-12(16-7-9)19-13(20)8-21-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H,17,18)(H,16,19,20) |
InChI Key |
OOYJNUNOVRCHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
dCeMM3: A Molecular Glue Degrader Targeting Cyclin K for Proteasomal Degradation
dCeMM3 is a small molecule molecular glue degrader that induces the degradation of Cyclin K. Its mechanism of action involves coopting the ubiquitin-proteasome system to selectively target Cyclin K for destruction. This guide provides an in-depth overview of the core mechanism of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound functions by promoting a novel protein-protein interaction between the Cyclin K/CDK12 complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3][4] Specifically, this compound facilitates the interaction between CDK12 and DDB1, a component of the CRL4B ligase.[5][6][7] This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.[1][5] The cytotoxic effects of this compound are dependent on the activity of UBE2M, a ubiquitin-conjugating enzyme involved in the neddylation pathway, which is crucial for the activation of Cullin-RING ligases.[1][6]
Caption: this compound acts as a molecular glue, inducing proximity between the CRL4B E3 ligase and the CDK12-Cyclin K complex.
Quantitative Data
The activity of this compound has been characterized by its cytotoxic effects and its ability to induce the degradation of Cyclin K.
| Cell Line | Assay Type | Metric | Value | Reference |
| KBM7 (wild-type) | Cytotoxicity | IC50 | Not explicitly stated, but significant cytotoxicity observed from 0.01–100 µM over 3 days | [1] |
| KBM7 (UBE2M mutant) | Cytotoxicity | - | Greatly reduced cytotoxicity compared to wild-type | [1] |
| KBM7 | Protein Degradation | Cyclin K levels | Significantly reduced after 5 hours with 7 µM this compound | [1] |
| KBM7 | Protein Degradation | Cyclin K, CDK12, CDK13 | Pronounced destabilization of Cyclin K, milder destabilization of CDK12 and CDK13 | [6] |
| HCT116 | Cytotoxicity | EC50 (WT) | 0.6 µM | [6] |
| HCT116 | Cytotoxicity | EC50 (UBE2Mmut) | 10.7 µM | [6] |
Experimental Protocols
Cell Viability Assay
To assess the cytotoxic effects of this compound, a CellTiter-Glo Luminescent Cell Viability Assay is commonly used.
Caption: A typical workflow for determining cell viability after this compound treatment.
Protocol:
-
Cells (e.g., KBM7 or HCT116) are seeded in 384-well plates.[6]
-
The cells are treated with a serial dilution of this compound (e.g., from 0.01 to 100 µM) or with DMSO as a vehicle control.[1][6]
-
After incubation, CellTiter-Glo reagent is added to each well according to the manufacturer's instructions.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
The data is normalized to the DMSO-treated control cells to determine the percentage of viability, and EC50 values are calculated.[6]
Western Blotting for Protein Degradation
To confirm the degradation of Cyclin K, western blotting is performed.
Protocol:
-
Cells are treated with this compound (e.g., 7 µM for 5 hours for KBM7 cells) or DMSO.[1]
-
Following treatment, cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for Cyclin K, CDK12, and a loading control (e.g., β-actin or Vinculin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Expression Proteomics
To obtain a global view of protein abundance changes upon this compound treatment, quantitative proteomics using isobaric tagging is employed.
Caption: A generalized workflow for quantitative proteomics analysis of this compound-treated cells.
Protocol:
-
Cells are treated with this compound or DMSO for a specified time.[6]
-
Cells are lysed, and proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Peptides from each condition are labeled with different isobaric tags (e.g., TMT or iTRAQ).
-
The labeled peptide samples are pooled together.
-
The pooled sample is fractionated using techniques like high-pH reversed-phase chromatography.
-
Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The resulting data is processed to identify and quantify the relative abundance of proteins across the different treatment conditions.[8]
Drug Affinity Chromatography
To identify the direct protein targets of this compound, drug affinity chromatography is utilized.
Protocol:
-
A derivative of this compound containing a linker for immobilization (e.g., this compound-NH2) is synthesized.[6]
-
The this compound analog is coupled to sepharose beads.[6]
-
Whole-cell lysates are prepared and incubated with the this compound-coupled beads. To control for non-specific binding, a competition experiment can be performed by pre-incubating the lysate with an excess of a soluble competitor.[6]
-
After incubation, the beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and identified by mass spectrometry or western blotting.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tenovapharma.com [tenovapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
what is dCeMM3 molecular glue
An In-Depth Technical Guide to dCeMM3 Molecular Glue
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a small molecule molecular glue degrader that induces the targeted degradation of Cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K. This guide provides a comprehensive overview of the mechanism of action, experimental validation, and key quantitative data related to this compound, intended for researchers and professionals in drug development.
Mechanism of Action
This compound acts as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the DDB1-CUL4-RBX1 (CRL4B) E3 ubiquitin ligase.[1][2][3][4][5] This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme (UBE2M) to Cyclin K, marking it for degradation by the proteasome.[1][4] This targeted degradation of Cyclin K compromises CDK12 function, leading to the downregulation of DNA damage response genes and ultimately, cell death.[5] The activity of this compound is dependent on the neddylation pathway, as inhibition of the NAE enzyme rescues Cyclin K degradation.[6]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced Cyclin K degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy
| Cell Line | Assay Type | Concentration | Incubation Time | Result | Reference |
| KBM7 | Western Blot | 7 µM | 5 hours | Significantly reduced Cyclin K levels | [1][4] |
| KBM7 (Wild-Type) | Cell Viability | 0.01–100 µM | 3 days | Significant cytotoxicity | [1][4] |
| KBM7 (UBE2M mutant) | Cell Viability | 0.01–100 µM | 3 days | Greatly reduced cytotoxicity | [1][4] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₄OS | [2][3][4] |
| Molecular Weight | 318.78 g/mol | [2][3][4] |
| CAS Number | 311787-85-6 | [2][3] |
Table 3: Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL (156.85 mM) | Requires ultrasonic treatment | [4] |
| In vivo formulation | ≥ 2.5 mg/mL (7.84 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for Cyclin K Levels
Objective: To determine the effect of this compound on Cyclin K protein levels.
Protocol:
-
Cell Culture and Treatment: KBM7 cells were cultured under standard conditions. Cells were treated with 7 µM this compound or DMSO (vehicle control) for 5 hours.[1][4]
-
Cell Lysis: Following treatment, cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for Cyclin K. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
Detection: After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the Cyclin K band was normalized to the loading control to determine the relative reduction in protein levels.[4]
Experimental Workflow: Western Blot
Caption: Workflow for Western Blot analysis of Cyclin K.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on wild-type and UBE2M mutant cells.
Protocol:
-
Cell Seeding: KBM7 wild-type and UBE2M mutant cells were seeded into 96-well plates.
-
Compound Treatment: Cells were treated with a serial dilution of this compound (ranging from 0.01 to 100 µM) or DMSO as a control.[4]
-
Incubation: The plates were incubated for 3 days under standard cell culture conditions.[4]
-
Viability Assessment: Cell viability was measured using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence was read on a plate reader. The data was normalized to the DMSO control, and dose-response curves were generated to determine the EC50 values.[6]
Logical Relationship: this compound Cytotoxicity
Caption: this compound cytotoxicity is dependent on UBE2M activity.
Clinical Data
As of the latest available information, there are no publicly disclosed clinical trials specifically investigating this compound. The compound is currently indicated for research use only.[1]
Conclusion
This compound is a potent molecular glue degrader that offers a valuable tool for studying the biological roles of Cyclin K and the consequences of its acute depletion. Its mechanism of action, reliant on the formation of a ternary complex with the CRL4B E3 ligase, provides a clear framework for its targeted activity. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this compound in their investigations. Further research will be necessary to explore its therapeutic potential and to fully elucidate the downstream consequences of Cyclin K degradation in various cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 3. cenmed.com [cenmed.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
The Rational Discovery and Development of dCeMM3: A Molecular Glue Degrader
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of dCeMM3, a novel molecular glue degrader. This compound induces the ubiquitination and subsequent proteasomal degradation of cyclin K by fostering an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3] This document details the mechanism of action, key experimental findings, and methodologies utilized in the characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery via Differential Chemical Profiling
This compound was identified through a scalable chemical screening strategy that leveraged hypo-neddylated cells.[4][5] The core principle of this approach was to screen a library of cytotoxic/cytostatic small molecules in both wild-type and UBE2M mutant (UBE2Mmut) KBM7 cells.[4] UBE2M is a critical enzyme for the neddylation and activation of Cullin-RING ligases (CRLs). By comparing the cytotoxic effects in these two cell lines, compounds that rely on functional CRLs for their activity could be identified.[4] This differential profiling led to the prioritization of four chemical scaffolds, including this compound, which showed reduced efficacy in UBE2Mmut cells, suggesting a dependency on CRL activity.[4]
Mechanism of Action: A Novel Molecular Glue
Subsequent mechanistic studies revealed that this compound functions as a molecular glue. It induces the proximity of the CDK12-cyclin K complex to the CRL4B E3 ligase complex, leading to the ubiquitination and degradation of cyclin K.[1][2][3] A key finding is that this interaction is independent of a dedicated substrate receptor (SR), distinguishing its mechanism from many other known degraders.[5]
The proposed signaling pathway for this compound's action is as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data from the characterization of this compound.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (Viability) | KBM7 WT | 0.6 µM | [4] |
| EC50 (Viability) | KBM7 UBE2Mmut | 10.7 µM | [4] |
| Cyclin K Degradation | KBM7 WT | 7 µM (5 hours) | [1] |
| Cytotoxicity Range | KBM7 WT | 0.01–100 µM (3 days) | [1] |
Table 2: In Vivo Formulation
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Solubility | ≥ 2.5 mg/mL (7.84 mM) |
This formulation yields a clear solution and is intended for in vivo experiments. It is recommended to prepare the working solution fresh on the day of use.[1][6]
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the discovery and characterization of this compound are outlined below.
Cell Viability Assays
This protocol was used to determine the cytotoxic effects of this compound on different cell lines.
Methodology:
-
Cell Seeding: KBM7 wild-type (WT) and UBE2M mutant (UBE2Mmut) cells were seeded in 384-well plates.
-
Compound Treatment: Cells were treated with a range of this compound concentrations or DMSO as a vehicle control.
-
Incubation: The plates were incubated for 3 days.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo luminescent cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Luminescence readings were normalized to the DMSO-treated controls to determine the percentage of viability. EC50 values were calculated from the dose-response curves.[4]
Immunoblotting for Cyclin K Degradation
This protocol was employed to directly observe the degradation of cyclin K following this compound treatment.
Methodology:
-
Cell Treatment: KBM7 cells were treated with 7 µM this compound or DMSO for various time points (e.g., 2, 5, 20 hours).[1][7]
-
Cell Lysis: After treatment, cells were harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane was incubated with primary antibodies against cyclin K and a loading control (e.g., actin). Subsequently, it was incubated with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using a suitable detection method.
CRISPR/Cas9 Resistance Screens
CRISPR-based screens were instrumental in identifying the specific E3 ligase complex involved in this compound's mechanism of action.
Methodology:
-
Library Transduction: A population of Cas9-expressing KBM7 cells was transduced with a custom-designed sgRNA library targeting all known CRLs and their regulators.[4]
-
Drug Selection: The transduced cell population was treated with this compound or DMSO.
-
Genomic DNA Extraction: After a period of selection, genomic DNA was extracted from the surviving cells.
-
sgRNA Sequencing: The sgRNA-encoding regions of the genomic DNA were amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the this compound-treated population was compared to the DMSO-treated control. sgRNAs targeting genes essential for this compound's activity were depleted, while sgRNAs targeting components of the responsible E3 ligase complex (CUL4B, DDB1, UBE2M) were enriched.[4]
Drug Affinity Chromatography
This technique was used to identify the direct protein interactors of this compound.
Methodology:
-
Probe Synthesis: A tethered analog of this compound, this compound-NH2, was synthesized to allow for immobilization on sepharose beads.[4]
-
Lysate Preparation: Whole-cell lysates were prepared.
-
Affinity Pulldown: The lysates were incubated with the this compound-NH2-coupled beads. In competition experiments, lysates were pre-treated with a competitor compound.
-
Washing and Elution: The beads were washed to remove non-specific binders, and the interacting proteins were eluted.
-
Protein Identification: The eluted proteins were identified by mass spectrometry or immunoblotting. This experiment demonstrated the enrichment of cyclin K and DDB1 in the pulldowns.[4]
Conclusion
The discovery of this compound represents a significant advancement in the field of targeted protein degradation. The systematic approach of differential chemical profiling in neddylation-deficient cells has proven to be a powerful strategy for identifying novel molecular glue degraders.[4][5] The elucidation of its unique, substrate receptor-independent mechanism of action, which directly recruits the CDK12-cyclin K complex to the DDB1-CUL4B E3 ligase, opens new avenues for the development of therapeutics targeting previously "undruggable" proteins.[5][8] The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand and expand upon this promising class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 3. tenovapharma.com [tenovapharma.com]
- 4. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational discovery of molecular glue degraders via scalable chemical profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
dCeMM3: A Molecular Glue for Targeted Protein Degradation of Cyclin K
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of dCeMM3, a molecular glue degrader that induces the targeted degradation of Cyclin K. We will delve into its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and visualize complex pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation (TPD).
Introduction: The Rise of Molecular Glues
Targeted protein degradation has emerged as a revolutionary therapeutic strategy, offering the potential to address disease-causing proteins previously considered "undruggable" by traditional inhibitor-based approaches.[1][2] Unlike inhibitors that merely block a protein's function, TPD co-opts the cell's natural waste disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate target proteins entirely.[1][2]
While bifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras) have been a major focus, molecular glues represent a distinct and powerful class of degraders.[3][4] These small, monovalent compounds induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[1][5][6][7][8][9] The discovery of this compound through a rational and scalable chemical profiling approach marks a significant advancement from the serendipitous discoveries that historically characterized this field.[1][3][10]
Mechanism of Action: How this compound Degrades Cyclin K
This compound is a molecular glue that selectively induces the degradation of Cyclin K.[5][6][7] Its mechanism is centered on promoting a novel protein-protein interaction. This compound binds to the CDK12-Cyclin K complex and induces a conformational change that facilitates its interaction with the DDB1 component of the Cullin-RING E3 ligase 4B (CRL4B) complex.[3][5][6][7][10]
This drug-induced ternary complex formation—CDK12-Cyclin K : this compound : DDB1—brings Cyclin K into close proximity to the E3 ligase machinery.[3][10] Consequently, Cyclin K is polyubiquitinated and marked for degradation by the 26S proteasome.[3] A key feature of this mechanism is that it bypasses the need for a dedicated substrate receptor (like Cereblon or VHL), instead utilizing the core CRL4B component DDB1 directly.[3][11] This discovery expands our understanding of how E3 ligases can be repurposed for targeted protein degradation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from cellular and biochemical assays involving this compound.
Table 1: Cellular Activity of this compound in KBM7 Cells
| Parameter | Condition | Value | Reference |
|---|---|---|---|
| Cytotoxicity (EC50) | Wild-Type (WT) KBM7 Cells, 3-day treatment | 0.6 µM | [3] |
| UBE2M mutant KBM7 Cells, 3-day treatment | 10.7 µM | [3] | |
| Cyclin K Degradation | Concentration for significant reduction | 7 µM | [3][5] |
| Time for significant reduction | 5 hours | [3][5] | |
| Time for near-complete degradation | 2 hours | [3] |
| Expression Proteomics | Concentration used for analysis | 7 µM |[3] |
Table 2: this compound Analogs and Key Experimental Reagents
| Compound | Type | Purpose | Reference |
|---|---|---|---|
| This compound-NH2 | Tethered Analog | Used for drug affinity chromatography (pulldown assays) to identify binding partners. | [3] |
| This compound-PAP | Photo-affinity Probe | Used for in-cell drug-target enrichment to validate interactions in a cellular context. | [3] |
| dCeMM3X | Inactive Analog | Used as a negative control; fails to induce Cyclin K degradation or affect cell viability. | [3][12] |
| THZ531 | Covalent CDK12/13 Inhibitor | Used in competition assays to confirm that this compound's effect is dependent on its binding to CDK12. | [3] |
| Carfilzomib | Proteasome Inhibitor | Used to rescue Cyclin K degradation, confirming the pathway is proteasome-dependent. | [3] |
| MLN4924 | NAE Inhibitor | Used to rescue Cyclin K degradation, confirming dependency on the neddylation pathway required for CRL activity. |[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are protocols for key experiments used to characterize this compound.
This assay measures the cytotoxic or cytostatic effect of a compound on cultured cells.
-
Cell Seeding: Seed KBM7 (Wild-Type and UBE2M mutant) cells in multi-well plates at an appropriate density.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) or DMSO as a vehicle control.[5]
-
Incubation: Incubate the cells for a specified period (e.g., 3 days).[3][5]
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to DMSO-treated controls and calculate EC50 values by fitting the dose-response curve.[3]
This technique is used to detect and quantify the levels of a specific protein (e.g., Cyclin K) in cell lysates.
-
Cell Treatment: Treat KBM7 cells with this compound (e.g., 7 µM) or control compounds (DMSO, inactive dCeMM3X) for various time points (e.g., 0, 2, 5, 12 hours).[3][5]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the target protein (e.g., anti-Cyclin K) and a loading control (e.g., anti-Actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
This protocol identifies proteins that directly bind to this compound.
-
Probe Synthesis: Synthesize this compound-NH2, an analog with a free amine for immobilization.[3]
-
Immobilization: Covalently couple this compound-NH2 to NHS-activated sepharose beads.
-
Lysate Preparation: Prepare whole-cell lysates from a large culture of KBM7 cells.
-
Competition (Control): Pre-treat a portion of the lysate with a competing compound (e.g., 100 µM THZ531) or DMSO for 1 hour.[3][13]
-
Incubation: Incubate the pre-treated lysates with the this compound-NH2-coupled beads to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by immunoblotting for expected targets like Cyclin K and DDB1.[3]
This method captures drug-protein interactions within intact cells.
-
Probe Synthesis: Synthesize this compound-PAP, which contains a photo-reactive diazirine group and a clickable alkyne handle.[3]
-
Cell Pre-treatment: Pre-treat KBM7 cells with a proteasome inhibitor (e.g., 10 µM Carfilzomib) for 30 minutes to prevent degradation of the target.[3][13]
-
Probe Treatment: Treat cells with this compound-PAP. For the competition control, co-treat with an excess of a competitor (e.g., 100 µM THZ531).[3]
-
UV Crosslinking: Expose the cells to UV light to activate the diazirine group, causing it to covalently crosslink to nearby interacting proteins.
-
Cell Lysis and Click Chemistry: Lyse the cells and use a click chemistry reaction (e.g., CuAAC) to attach a reporter tag (like biotin-azide) to the alkyne handle on the probe.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged protein complexes.
-
Analysis: Elute the enriched proteins and analyze by immunoblotting to detect target proteins (Cyclin K, DDB1).[3][13]
Conclusion and Future Directions
This compound stands as a prime example of a rationally discovered molecular glue degrader. It effectively induces the degradation of Cyclin K by promoting a direct interaction between CDK12-Cyclin K and the CRL4B E3 ligase complex, expanding the known mechanisms for targeted protein degradation. The multi-omics and chemical biology strategies employed in its discovery provide a powerful and scalable blueprint for identifying new molecular glues against other high-value therapeutic targets.[3][10] Further research will be essential to explore the full therapeutic potential of Cyclin K degradation, both as a monotherapy and in combination with other agents, particularly in oncology.[3] The continued development of novel molecular glues like this compound promises to significantly broaden the druggable proteome and usher in a new era of precision medicine.
References
- 1. Drug discovery: First rational strategy to find molecular glue degraders | EurekAlert! [eurekalert.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 7. tenovapharma.com [tenovapharma.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - UCL Discovery [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Principle of dCeMM3 as a Cyclin K Degrader: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dCeMM3 is a small molecule molecular glue degrader that induces the targeted degradation of cyclin K. This document provides an in-depth technical overview of the principles underlying this compound's function, including its mechanism of action, key experimental data, and detailed protocols for its characterization. This compound operates by inducing proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of cyclin K. This guide is intended to serve as a comprehensive resource for researchers in the field of targeted protein degradation and drug development.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that overcomes some of the limitations of traditional inhibitor-based pharmacology. Molecular glue degraders are a class of small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome.
This compound is a recently identified molecular glue that selectively degrades cyclin K.[1][2][3] Cyclin K, in complex with cyclin-dependent kinase 12 (CDK12) and CDK13, plays a crucial role in the regulation of transcriptional elongation. The selective degradation of cyclin K offers a promising therapeutic strategy for cancers dependent on transcriptional addiction. This guide details the core principles of this compound's action, providing a foundation for its application in research and drug discovery.
Mechanism of Action
This compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of cyclin K. The core mechanism involves the formation of a ternary complex between the CDK12-cyclin K complex, this compound, and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1][2][3]
The key steps in the mechanism are as follows:
-
Binding to CDK12-Cyclin K: this compound binds to the CDK12-cyclin K complex.
-
Recruitment of CRL4B E3 Ligase: The binding of this compound to the CDK12-cyclin K complex creates a novel interface that is recognized by the DDB1 component of the CRL4B E3 ubiquitin ligase. This interaction is independent of a dedicated substrate receptor.[4]
-
Ternary Complex Formation: The interaction results in the formation of a stable ternary complex: CDK12-cyclin K-dCeMM3-DDB1-CUL4B.
-
Ubiquitination of Cyclin K: Within the ternary complex, cyclin K is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4B ligase. This leads to the polyubiquitination of cyclin K.
-
Proteasomal Degradation: The polyubiquitinated cyclin K is then recognized and degraded by the 26S proteasome.
This mechanism of action is distinct from that of traditional enzyme inhibitors and offers a novel approach to targeting the CDK12-cyclin K complex.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced Cyclin K degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Cyclin K Degradation (DC₅₀) | KBM7 | Not explicitly stated, but significant reduction at 7 µM after 5 hours | [1] |
| Cytotoxicity (EC₅₀) | KBM7 (Wild-Type) | ~0.6 µM (after 3 days) | [4] |
| Cytotoxicity (EC₅₀) | KBM7 (UBE2M mutant) | >10 µM (after 3 days) | [4] |
Table 2: Experimental Conditions for this compound Studies
| Experiment | Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| Cyclin K Degradation | KBM7 | 7 µM | 5 hours | Significant reduction in Cyclin K levels | [1] |
| Cytotoxicity Assay | KBM7 | 0.01 - 100 µM | 3 days | Dose-dependent cytotoxicity | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Cell Culture
-
Cell Line: KBM7 (human chronic myeloid leukemia) cells.
-
Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
Western Blot Analysis for Cyclin K Degradation
This protocol is for assessing the levels of cyclin K and other relevant proteins following treatment with this compound.
-
Cell Treatment: Seed KBM7 cells at a density of 0.5 x 10⁶ cells/mL. Treat cells with this compound (e.g., 7 µM) or DMSO (vehicle control) for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Primary Antibodies:
-
Rabbit anti-Cyclin K (e.g., 1:1000 dilution)
-
Rabbit anti-CDK12 (e.g., 1:1000 dilution)
-
Mouse anti-β-actin (loading control, e.g., 1:5000 dilution)
-
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Cell Viability Assay
This protocol measures the cytotoxic effects of this compound on cultured cells.
-
Cell Seeding: Seed KBM7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of this compound (e.g., 0.01 to 100 µM) to the wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the DMSO-treated control wells (set as 100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Affinity Chromatography for Target Engagement
This protocol is to confirm the interaction of this compound with its target proteins.
-
Preparation of Affinity Resin:
-
Synthesize a this compound analog with a linker for immobilization (e.g., this compound-NH₂).
-
Couple the this compound analog to NHS-activated sepharose beads according to the manufacturer's instructions.
-
Block any remaining active sites on the beads.
-
-
Protein Pulldown:
-
Prepare cell lysate from KBM7 cells as described in the Western Blot protocol.
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with the this compound-coupled beads or control beads (without this compound) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting for the presence of CDK12 and DDB1.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's activity.
Logical Relationship Diagram
Caption: Logical flow of this compound-induced cellular effects.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, offering a novel tool for the selective degradation of cyclin K. The detailed mechanisms and protocols provided in this guide are intended to facilitate further research into this compound and the broader class of molecular glue degraders. The ability to chemically induce the degradation of previously "undruggable" targets like cyclin K opens up new avenues for therapeutic intervention in oncology and other diseases. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to discover new molecular glues with diverse target specificities.
References
- 1. OUH - Protocols [ous-research.no]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of dCeMM3 Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
dCeMM3 is a small molecule molecular glue degrader that induces the targeted degradation of Cyclin K. It achieves this by promoting the formation of a ternary complex between Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K and the CRL4B E3 ubiquitin ligase complex. This technical guide provides an in-depth overview of the structural and molecular basis of this compound's activity, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glues are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is a novel molecular glue that selectively degrades Cyclin K, a key regulator of transcriptional elongation, by recruiting the CRL4B E3 ligase via the adaptor protein DDB1.[1][2] This guide elucidates the structural underpinnings of this induced interaction and the methods used to characterize it.
Mechanism of Action
This compound functions by binding to the CDK12-Cyclin K complex and creating a novel interface for interaction with DDB1, a component of the CRL4B E3 ubiquitin ligase.[3] This this compound-induced ternary complex formation brings Cyclin K into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This degradation of Cyclin K ultimately results in the inhibition of CDK12-mediated transcription.
Below is a diagram illustrating the signaling pathway of this compound-induced Cyclin K degradation.
Structural Basis of Ternary Complex Formation
The crystal structure of the DDB1-dCeMM3-CDK12-Cyclin K ternary complex (PDB ID: 8BUC) reveals the precise molecular interactions that drive this compound's activity.[4] this compound sits in a pocket at the interface of CDK12 and DDB1, making crucial contacts with residues from both proteins. This "gluing" action stabilizes an otherwise transient or non-existent interaction.
Key interactions within the ternary complex are visualized in the diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data related to this compound's activity.
Table 1: Cellular Activity of this compound
| Assay Type | Cell Line | Concentration | Time | Result |
| Cytotoxicity | KBM7 (wild-type) | 0.01–100 µM | 3 days | Significant cytotoxicity observed.[2] |
| Cytotoxicity | KBM7 (UBE2M mutant) | 0.01–100 µM | 3 days | Greatly reduced cytotoxicity.[2] |
| Cyclin K Levels | KBM7 | 7 µM | 5 hours | Significantly reduced Cyclin K levels.[2] |
Table 2: Ternary Complex Formation
| Assay | Interacting Proteins | Compound | Apparent Kd (nM) |
| TR-FRET | CDK12-Alexa488Cyclin K + Terbium-DDB1 | dCeMM2 (structurally similar to this compound) | 628 |
Note: Specific TR-FRET data for this compound was not available in the reviewed literature; data for the structurally related compound dCeMM2 is provided as a reference.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on different cell lines.
Materials:
-
KBM7 wild-type and UBE2M mutant cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed KBM7 cells in 96-well plates at a density of 5,000 cells/well.
-
Prepare serial dilutions of this compound in culture medium, ranging from 0.01 µM to 100 µM.
-
Add the this compound dilutions to the respective wells. Include a DMSO-only control.
-
Incubate the plates for 3 days at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine cell viability.
-
Normalize the results to the DMSO control to calculate the percentage of viability.
Western Blot for Cyclin K Degradation
Objective: To visualize and quantify the degradation of Cyclin K following this compound treatment.
Materials:
-
KBM7 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Cyclin K, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat KBM7 cells with 7 µM this compound or DMSO for 5 hours.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
For a loading control, strip the membrane and re-probe with an anti-GAPDH antibody or perform a parallel blot.
Affinity Purification of this compound-Interacting Proteins
Objective: To identify proteins that interact with this compound in a cellular context.
Materials:
-
This compound-NH2 (for coupling to beads)
-
NHS-activated sepharose beads
-
Cell lysates from KBM7 cells
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)
Procedure:
-
Bead Preparation: Covalently couple this compound-NH2 to NHS-activated sepharose beads according to the manufacturer's protocol.
-
Lysate Preparation: Prepare a high-protein-concentration lysate from KBM7 cells.
-
Binding: Incubate the this compound-coupled beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and silver staining or by mass spectrometry for protein identification.
The experimental workflow for affinity purification is depicted below.
Conclusion
This compound represents a compelling example of a molecular glue degrader with a well-defined structural mechanism of action. By inducing a novel protein-protein interaction between the CDK12-Cyclin K complex and the CRL4B E3 ligase, this compound effectively hijacks the cell's ubiquitin-proteasome system to achieve targeted degradation of Cyclin K. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug development, facilitating further investigation and the design of next-generation molecular glues.
References
Methodological & Application
dCeMM3: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM3 is a small molecule molecular glue degrader that potently and selectively induces the degradation of Cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] This targeted protein degradation offers a powerful tool for studying the biological roles of Cyclin K and for potential therapeutic development in oncology and other areas where Cyclin K plays a critical role. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing Cyclin K degradation and cellular viability.
Mechanism of Action
This compound acts as a molecular glue, facilitating a novel protein-protein interaction. By binding to both CDK12 and the DDB1 component of the CRL4B E3 ligase complex, this compound effectively "glues" them together.[3][4] This induced proximity positions Cyclin K, the binding partner of CDK12, for ubiquitination by the E3 ligase machinery. The polyubiquitinated Cyclin K is then recognized and degraded by the proteasome.
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize quantitative data for this compound from cell-based experiments.
| Cell Line | Assay | Concentration Range (µM) | Incubation Time | Key Findings | Reference |
| KBM-7 | Western Blot | 7 | 5 hours | Significantly reduced Cyclin K levels. | [5] |
| KBM-7 (WT) | Cell Viability | 0.01 - 100 | 3 days | Showed significant cytotoxicity. | [5] |
| KBM-7 (UBE2M mutant) | Cell Viability | 0.01 - 100 | 3 days | Greatly reduced cytotoxicity compared to WT. | [5] |
| HCT116 | Cell Viability | Not specified | 3 days | This compound treatment affects cell viability. | [6] |
Table 1: Summary of this compound effects on Cyclin K levels and cell viability.
| Parameter | Value |
| Molecular Weight | 318.78 g/mol |
| In Vitro Solubility | 50 mg/mL in DMSO (156.85 mM) |
| Storage of Powder | -20°C for 3 years, 4°C for 2 years |
| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month |
Table 2: Physicochemical and storage properties of this compound.[7]
Experimental Protocols
Cell Culture
a. KBM-7 (Suspension Cells)
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9]
-
Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.[1][9] To passage, centrifuge the cell suspension at 125 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed growth medium.[8]
b. HCT116 (Adherent Cells)
-
Growth Medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10][11]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10][12]
-
Subculturing: Passage cells when they reach 70-80% confluency.[2] Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach.[11] Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at a 1:2 to 1:4 ratio.[11]
This compound Stock Solution Preparation
-
Solvent: Use newly opened, anhydrous DMSO for optimal solubility.[5][7]
-
Procedure: To prepare a 10 mM stock solution, dissolve 3.1878 mg of this compound powder in 1 mL of DMSO. Ultrasonic treatment may be required to fully dissolve the compound.[7]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[13]
Western Blotting for Cyclin K Degradation
This protocol is adapted for assessing this compound-mediated Cyclin K degradation in KBM-7 cells.
Caption: Western blot experimental workflow.
-
Cell Seeding: Seed KBM-7 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 7 µM) or DMSO as a vehicle control for the indicated time (e.g., 5 hours).[5]
-
Cell Lysis:
-
Harvest cells by centrifugation at 125 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against Cyclin K (e.g., Bethyl Laboratories, A301-939A) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the Cyclin K band intensity to the loading control.
Cell Viability Assay
This protocol is suitable for assessing the cytotoxic effects of this compound.
-
Cell Seeding:
-
KBM-7: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
HCT116: Seed 2,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
This compound Treatment: Add this compound at a range of concentrations (e.g., 0.01 to 100 µM) to the wells.[5] Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours (3 days) at 37°C and 5% CO2.[6]
-
Viability Measurement:
-
Add a cell viability reagent such as CellTiter-Glo® (Promega) or CCK-8 (Sigma-Aldrich) to each well according to the manufacturer's instructions.[6][16]
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for CCK-8).
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the readings to the DMSO control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the EC50 value.
Conclusion
This compound is a valuable research tool for inducing the targeted degradation of Cyclin K. The protocols outlined in these application notes provide a framework for conducting robust cell-based experiments to investigate the functional consequences of Cyclin K depletion. Adherence to proper cell culture techniques and careful execution of the experimental procedures will ensure reproducible and reliable results.
References
- 1. encodeproject.org [encodeproject.org]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. KBM-7 cells - Wikipedia [en.wikipedia.org]
- 9. advbiomart.net [advbiomart.net]
- 10. encodeproject.org [encodeproject.org]
- 11. elabscience.com [elabscience.com]
- 12. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. origene.com [origene.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijbs.com [ijbs.com]
dCeMM3: Application Notes and Protocols for Researchers
Introduction
dCeMM3 is a small molecule molecular glue degrader that potently and specifically induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. It achieves this by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] This targeted degradation of Cyclin K leads to the downregulation of genes involved in the DNA damage response (DDR), thereby sensitizing cancer cells to DNA-damaging agents and inducing apoptosis. These application notes provide detailed protocols for the solubilization, storage, and experimental application of this compound for both in vitro and in vivo research.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following tables summarize the key physicochemical properties and solubility information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClN₄OS | [1] |
| Molecular Weight | 318.78 g/mol | [1] |
| Appearance | Solid powder | |
| CAS Number | 311787-85-6 | [1] |
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 50 mg/mL (156.85 mM) | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | [1] |
Preparation of this compound Stock and Working Solutions
This compound Stock Solution Preparation (for in vitro use)
The following table provides volumes for preparing this compound stock solutions in DMSO.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg this compound | Volume of DMSO to add to 5 mg this compound | Volume of DMSO to add to 10 mg this compound |
| 1 mM | 3.1370 mL | 15.6848 mL | 31.3696 mL |
| 5 mM | 0.6274 mL | 3.1370 mL | 6.2739 mL |
| 10 mM | 0.3137 mL | 1.5685 mL | 3.1370 mL |
Protocol:
-
Bring the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period to aid solubilization.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions as recommended in the storage section below.
This compound Dosing Solution Preparation (for in vivo use)
For in vivo experiments, this compound can be formulated in a vehicle suitable for administration to animals. A commonly used formulation is a suspension in a mixture of DMSO, PEG300, Tween-80, and saline.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the PEG300 to the DMSO solution and mix thoroughly.
-
Add the Tween-80 and mix until the solution is homogeneous.
-
Finally, add the saline to reach the final desired volume and concentration.
-
It is recommended to prepare this dosing solution fresh on the day of use. If any precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.[1]
Storage and Stability
Proper storage of this compound in both powder and solution form is essential to maintain its activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Note: Avoid repeated freeze-thaw cycles of stock solutions.[1]
Mechanism of Action: this compound-Mediated Cyclin K Degradation
This compound functions as a molecular glue, inducing proximity between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K, targeting it for degradation by the proteasome. The degradation of Cyclin K impairs the transcriptional activity of CDK12, which is critical for the expression of genes involved in the DNA damage response, such as BRCA1.[3]
References
Application Notes and Protocols for Western Blot Analysis of dCeMM3-Induced Cyclin K Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
dCeMM3 is a small molecule molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase. This targeted protein degradation approach offers a powerful tool for studying the roles of Cyclin K and CDK12 in cellular processes and presents a potential therapeutic strategy for diseases where their activity is dysregulated. This document provides a detailed protocol for assessing this compound-induced Cyclin K degradation using Western blotting.
Mechanism of Action
This compound acts as a molecular glue, facilitating the interaction between CDK12, which is in a complex with Cyclin K, and the DDB1 subunit of the CUL4B E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the 26S proteasome. The degradation of Cyclin K subsequently impacts the activity of its binding partner, CDK12, a key regulator of transcriptional elongation.
Caption: Mechanism of this compound-induced Cyclin K degradation.
Quantitative Data Summary
The efficacy of this compound in inducing Cyclin K degradation can be quantified by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes representative quantitative data for this compound.
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| This compound | Cyclin K | KBM7 | ~7 µM (at 5h) | >90% | [1][2] |
| This compound | Cyclin K | HCT116 | Not Reported | Not Reported | [3] |
Experimental Protocol: Western Blot for this compound-Induced Degradation
This protocol outlines the steps for treating cells with this compound and subsequently analyzing Cyclin K protein levels by Western blot.
Experimental Workflow
Caption: Western Blot workflow for analyzing protein degradation.
Materials
-
Cell Line: KBM7 or other susceptible human cell line
-
This compound: (CAS 311787-85-6)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels: (e.g., 4-15% precast polyacrylamide gels)
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
HRP-conjugated anti-mouse IgG (1:5000 dilution)
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Seeding:
-
Seed KBM7 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 7, 10 µM) and a DMSO vehicle control for desired time points (e.g., 3, 5, 8, 24 hours). A 5-hour treatment with 7 µM this compound has been shown to significantly reduce Cyclin K levels in KBM7 cells.[1][2]
-
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-Cyclin K, anti-CDK12, and loading control) in blocking buffer at the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the Cyclin K and CDK12 bands to the corresponding loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein expression | Increase the amount of protein loaded per lane. | |
| Primary antibody not effective | Use a validated antibody at the recommended dilution. Include a positive control. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific monoclonal antibody. Optimize antibody dilution. |
| Protein degradation | Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin K (E7F4N) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. CDK12 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: dCeMM3 for Inducing Apoptosis in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
dCeMM3 is a novel molecular glue degrader that has demonstrated significant potential in inducing apoptosis in leukemia cells. It operates by inducing the ubiquitination and subsequent proteasomal degradation of cyclin K. This degradation is achieved by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1][2] The targeted degradation of cyclin K disrupts critical cellular processes, leading to cell death, making this compound a promising candidate for therapeutic development in oncology, particularly for hematological malignancies.
These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy in leukemia cell lines, and detailed protocols for key experimental procedures to evaluate its effects.
Mechanism of Action
This compound functions as a molecular glue, a type of small molecule that induces proximity between a target protein and an E3 ubiquitin ligase, leading to the target's degradation.[3][4] In the context of leukemia cells, this compound orchestrates the interaction between the CDK12-cyclin K complex and the DDB1-CUL4B (CRL4B) E3 ubiquitin ligase complex.[1][5] This induced proximity results in the polyubiquitination of cyclin K, marking it for degradation by the 26S proteasome.[1] The loss of cyclin K, a crucial regulator of transcription, leads to profound cellular changes, culminating in the induction of apoptosis.[1][6]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing cytotoxicity and cyclin K degradation in the KBM7 human myeloid leukemia cell line.
Table 1: Cytotoxicity of this compound in KBM7 Leukemia Cells [1]
| Cell Line | Compound | EC50 (µM) | Treatment Duration |
| KBM7 (Wild-Type) | This compound | 0.6 | 3 days |
| KBM7 (UBE2M mutant) | This compound | 10.7 | 3 days |
EC50 values represent the concentration of the compound that inhibits cell growth by 50%. The increased EC50 in the UBE2M mutant, a key component of the neddylation pathway required for CRL activity, highlights the dependence of this compound on a functional CRL E3 ligase system.
Table 2: this compound-Induced Cyclin K Degradation in KBM7 Cells [1][2]
| Compound | Concentration (µM) | Treatment Duration (hours) | Result |
| This compound | 7 | 5 | Significant reduction in Cyclin K levels |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in leukemia cells.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on leukemia cells and to calculate the EC50 value.[1]
Materials:
-
Leukemia cell line (e.g., KBM7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well white-walled, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment using flow cytometry.[1][6]
Materials:
-
Leukemia cell line (e.g., KBM7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Protocol:
-
Seed leukemia cells in a 6-well plate at an appropriate density.
-
Treat the cells with the desired concentration of this compound (e.g., 7 µM) for various time points (e.g., 4, 8, 12 hours).[1] Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.
Western Blot Analysis for Cyclin K
This protocol is used to detect the levels of cyclin K protein in leukemia cells after this compound treatment.[1][2]
Materials:
-
Leukemia cell line (e.g., KBM7)
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin K
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat leukemia cells with this compound (e.g., 7 µM for 5 hours) and a vehicle control.[1][2]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Co-Immunoprecipitation (Drug Affinity Chromatography)
This protocol is used to confirm the this compound-induced interaction between the CDK12-Cyclin K complex and the CRL4B E3 ligase complex.[1][5]
Materials:
-
Leukemia cell line (e.g., KBM7)
-
This compound-NH2 (a derivative of this compound with an amine group for coupling)
-
NHS-activated Sepharose beads
-
Cell lysis buffer (e.g., IP lysis buffer)
-
Wash buffer
-
Elution buffer
-
Primary antibodies against Cyclin K, CDK12, and DDB1
-
Western blotting reagents
Protocol:
-
Couple this compound-NH2 to NHS-activated Sepharose beads according to the manufacturer's instructions.
-
Prepare cell lysates from untreated KBM7 cells.
-
Pre-clear the lysate by incubating with unconjugated Sepharose beads.
-
Incubate the pre-cleared lysate with the this compound-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using elution buffer (e.g., by boiling in SDS sample buffer).
-
Analyze the eluted proteins by Western blotting using antibodies against Cyclin K, CDK12, and DDB1 to detect the formation of the ternary complex.
Conclusion
This compound represents a promising therapeutic agent for leukemia by inducing the targeted degradation of cyclin K and subsequent apoptosis. The data and protocols presented here provide a robust framework for researchers to investigate the efficacy and mechanism of action of this compound and similar molecular glue degraders in various leukemia models. Careful execution of these experiments will be crucial in advancing our understanding of this novel class of anti-cancer compounds and their potential clinical applications.
References
- 1. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design principles for cyclin K molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
troubleshooting dCeMM3 insolubility in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dCeMM3, a molecular glue degrader. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to its solubility in aqueous buffers.
Troubleshooting Guide: this compound Insolubility in Aqueous Buffer
Issue: I am observing precipitation or insolubility when I dilute my this compound stock solution into an aqueous buffer (e.g., PBS, cell culture media).
This guide provides a systematic approach to troubleshoot and resolve this issue.
Step 1: Initial Assessment of Stock and Final Concentrations
Before troubleshooting the dissolution procedure, it's crucial to verify the parameters of your experiment.
Question: What is the recommended concentration for a this compound stock solution and what is a typical final concentration in an aqueous buffer for cell-based assays?
Answer:
-
Stock Solution: this compound is readily soluble in dimethyl sulfoxide (DMSO). A common stock solution concentration is 10 mM.[1] Some suppliers also provide solubility data up to 50 mg/mL (156.85 mM) in DMSO, which may require sonication to fully dissolve.[2]
-
Final Concentration: For cell-based assays, this compound has been shown to be effective at concentrations in the low micromolar range. For instance, treatment of KBM7 cells with 7 µM this compound for 5 hours significantly reduces Cyclin K levels.[1][2]
| Parameter | Recommended Concentration | Solvent | Notes |
| Stock Solution | 10 mM | DMSO | Store at -20°C for up to 1 month or -80°C for up to 6 months.[2] |
| Working Concentration (In Vitro) | 0.01–100 µM | Aqueous Buffer (e.g., cell culture media) | Final DMSO concentration should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts. |
Step 2: Optimizing the Dissolution Protocol
If your stock and final concentrations are within the recommended ranges, the issue may lie in the dilution method. The following workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue degrader. It induces the ubiquitination and subsequent proteasomal degradation of Cyclin K by promoting an interaction between the CDK12-Cyclin K complex and a CRL4B ligase complex.[1][2]
Caption: this compound mechanism of action.
Q2: My this compound is still precipitating even after following the troubleshooting guide. What else can I try?
A2: If you continue to experience issues, consider the following:
-
Filter Sterilization: If you are filter-sterilizing your final this compound solution, the compound may be binding to the filter membrane. Try using a low protein-binding filter (e.g., PVDF) and filter a small volume first to check for loss of compound.
-
Buffer Components: Certain components in complex media or buffers could potentially interact with this compound. If possible, try dissolving this compound in a simpler buffer first (e.g., PBS) to see if the issue persists.
-
Kinetic vs. Thermodynamic Solubility: Preparing a stock solution in an organic solvent and then diluting it into an aqueous buffer determines the kinetic solubility. Adding the solid compound directly to the buffer (not recommended for this compound) would determine the thermodynamic solubility. Kinetic solubility is often higher, but the resulting solution can be supersaturated and prone to precipitation over time. Ensure you are using the solution shortly after preparation.
Q3: Is it necessary to use freshly opened DMSO for the stock solution?
A3: Yes, it is highly recommended. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[2]
Q4: Can I sonicate the aqueous solution after adding the this compound stock?
A4: Gentle sonication can be attempted, but it should be done with caution. Excessive sonication can potentially degrade the compound or other components in your buffer. A brief sonication in a water bath is generally safer than probe sonication.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Calculation Example: For 1 mg of this compound (Molecular Weight: 318.78 g/mol ), you would add 313.7 µL of DMSO.
-
-
Vortex the solution until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
-
Thaw a 10 mM stock solution of this compound at room temperature.
-
Warm the desired volume of cell culture medium to 37°C.
-
Prepare an intermediate dilution of the this compound stock in cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to create a 100 µM intermediate solution. Mix thoroughly by gentle vortexing or pipetting.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration.
-
Mix the final solution by inverting the tube or gentle vortexing.
-
Use the working solution immediately in your experiment.
This guide and the accompanying resources are intended to provide a starting point for troubleshooting this compound solubility issues. Experimental conditions may need to be optimized for your specific application.
References
dCeMM3 Technical Support Center: Optimizing Concentration for Maximum Degradation
Welcome to the technical support center for dCeMM3, a molecular glue degrader designed to induce the degradation of Cyclin K. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for maximum target degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2] It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][3] This induced proximity positions Cyclin K for ubiquitination by the E3 ligase, marking it for degradation by the proteasome.[3]
Q2: What is a good starting concentration and incubation time for this compound?
A2: A concentration of 7 µM for 5 hours has been shown to significantly reduce Cyclin K levels in KBM7 cells.[1][4] For initial experiments, a dose-response curve is recommended to determine the optimal concentration in your specific cell line. A typical concentration range for a dose-response experiment is 0.01 µM to 100 µM for a 3-day incubation to assess cytotoxicity.[1]
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in DMSO to create a stock solution.[1] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] A common formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q4: What are the key components of the signaling pathway targeted by this compound?
A4: The key components are this compound, the target protein complex CDK12-Cyclin K, and the CRL4B E3 ubiquitin ligase complex.[1][3] The CRL4B complex is composed of a CUL4B scaffold protein, a RING-finger protein, the DDB1 adaptor protein, and a substrate recognition protein.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low Cyclin K degradation | Suboptimal this compound concentration: The concentration may be too low to effectively induce ternary complex formation. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of 0.1 µM to 10 µM. |
| Insufficient incubation time: The treatment duration may not be long enough to observe significant degradation. | Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 6, 8, 24 hours) to identify the optimal time point for maximum degradation. | |
| Poor this compound solubility: The compound may not be fully dissolved, leading to a lower effective concentration. | Ensure the this compound stock solution is fully dissolved in DMSO. For working solutions, if precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] | |
| Cell line specific factors: The expression levels of CDK12, Cyclin K, or components of the CRL4B ligase complex may be low in your chosen cell line. | Verify the expression of key pathway components in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be responsive to this compound, such as KBM7. | |
| High cell toxicity | This compound concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity. | Lower the concentration of this compound. Refer to your dose-response data to select a concentration that effectively degrades Cyclin K with minimal impact on cell viability. |
| Prolonged incubation time: Long exposure to the compound can induce cellular stress and toxicity. | Reduce the incubation time. A shorter treatment may be sufficient to achieve significant degradation without causing excessive cell death. | |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%). | |
| Variability between experiments | Inconsistent this compound preparation: Variations in stock solution concentration or freshness of working solutions. | Always use freshly prepared working solutions from a well-characterized stock. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Cell passage number and confluency: These factors can affect cellular physiology and response to treatment. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. | |
| "Hook effect" observed (Reduced degradation at high concentrations) | Bivalent nature of the interaction: At very high concentrations, this compound may independently bind to CDK12-Cyclin K and the E3 ligase, preventing the formation of the productive ternary complex. | This is a known phenomenon for some molecular glue degraders. If you observe a decrease in degradation at higher concentrations, use concentrations within the optimal range determined by your dose-response curve. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines the steps to determine the effective concentration of this compound for Cyclin K degradation in a specific cell line.
-
Cell Seeding:
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvesting.
-
-
This compound Preparation:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Treatment:
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 5 hours, based on previous findings).[1]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Perform Western blotting to analyze the levels of Cyclin K and a loading control (e.g., GAPDH or β-actin).
-
Probe membranes with primary antibodies against Cyclin K and the loading control, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Cyclin K band intensity to the loading control for each sample.
-
Plot the normalized Cyclin K levels against the this compound concentration to determine the optimal concentration for maximum degradation.
-
Protocol 2: Western Blot for Cyclin K Degradation
This protocol describes the Western blot procedure to assess the extent of Cyclin K degradation following this compound treatment.
-
Sample Preparation:
-
Prepare cell lysates as described in Protocol 1.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Cyclin K overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing steps as in step 6.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or β-actin) following the same procedure.
-
Data Presentation
Table 1: this compound Concentration and Incubation Time for Cyclin K Degradation in KBM7 Cells
| Concentration (µM) | Incubation Time (hours) | Effect on Cyclin K Levels | Reference |
| 7 | 5 | Significant reduction | [1][4] |
Table 2: Cytotoxicity of this compound in KBM7 Cells
| Concentration Range (µM) | Incubation Time (days) | Observation | Reference |
| 0.01 - 100 | 3 | Significant cytotoxicity in wild-type cells | [1] |
Visualizations
Caption: Mechanism of this compound-mediated Cyclin K degradation.
Caption: Experimental workflow for assessing this compound-induced degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cullin 4B-RING E3 ligase complex in immune cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
dCeMM3 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of dCeMM3, a molecular glue degrader that induces the ubiquitination and degradation of cyclin K.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 2 years or at 4°C for up to 2 years.
Q2: How should I store this compound once it is in solution?
A2: this compound solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the recommended solvent for this compound?
A3: The most common solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q4: Can I dissolve this compound in aqueous buffers?
A4: While this compound is typically prepared as a stock solution in DMSO, it can be further diluted into aqueous buffers for in vitro experiments. However, the aqueous stability of this compound may be limited, and it is advisable to prepare fresh dilutions for each experiment. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
Q5: How does this compound work?
A5: this compound is a molecular glue degrader. It functions by inducing an interaction between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex.[3][4] This proximity leads to the ubiquitination of cyclin K, marking it for degradation by the proteasome.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no cyclin K degradation observed in experiments. | This compound degradation: The compound may have degraded due to improper storage or handling. | - Ensure this compound powder and solutions are stored at the recommended temperatures. - Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. - Prepare fresh dilutions in aqueous buffers for each experiment. |
| Incorrect concentration: The final concentration of this compound in the experiment may be too low. | - Verify the concentration of the stock solution. - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. | |
| Cell line specific effects: The cellular machinery required for this compound's activity (e.g., components of the CRL4B ligase complex) may be altered in your specific cell line. | - Confirm the expression of key components like CUL4B and DDB1 in your cell line. - Consider using a positive control cell line known to be sensitive to this compound. | |
| Precipitation of this compound in aqueous media. | Low aqueous solubility: this compound has limited solubility in aqueous solutions. | - Ensure the final concentration of DMSO is compatible with your experimental system and helps maintain solubility. - Prepare fresh dilutions from a DMSO stock solution immediately before use. - For in vivo studies, use a recommended co-solvent system. |
| Variability between experimental replicates. | Inconsistent this compound activity: This could be due to degradation during the experiment. | - Minimize the incubation time of this compound in aqueous buffers before adding to cells. - Ensure uniform mixing of this compound in your experimental setup. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| 4°C | Up to 2 years | |
| Solution in DMSO | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
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Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
Objective: To evaluate the stability of this compound in a given solvent or buffer over time. This is a general protocol and may need optimization for specific equipment and conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Reference standard of this compound
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the solvent or buffer of interest.
-
Divide the solution into multiple aliquots and store them under the desired stability testing conditions (e.g., different temperatures, light exposure).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column and mobile phase gradient. The exact conditions will need to be optimized to achieve good separation of this compound from any potential degradation products.
-
Inject a known volume of the this compound reference standard to determine its retention time and peak area.
-
Inject the same volume of the this compound sample from each time point.
-
-
Data Analysis:
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Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
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Quantify the peak area of the this compound peak at each time point.
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Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
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The rate of degradation and the half-life of this compound under the tested conditions can be determined from this data.
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Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design principles for cyclin K molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]
dCeMM3 Technical Support Center: Troubleshooting Lot-to-Lot Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential lot-to-lot variability of dCeMM3, a molecular glue degrader. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of its target protein, cyclin K.[1] It functions by promoting the formation of a ternary complex between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1] This induced proximity leads to the transfer of ubiquitin to cyclin K, marking it for degradation.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used as a chemical probe to study the biological functions of cyclin K and its associated kinase, CDK12. It is often utilized in cancer research to investigate the effects of cyclin K degradation on cell viability and proliferation.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Proper storage and handling are crucial to maintain the stability and activity of this compound. Lot-to-lot variability can be exacerbated by improper handling.
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years |
| Powder at 4°C | Up to 2 years |
| In solvent at -80°C | Up to 6 months |
| In solvent at -20°C | Up to 1 month |
Source: MedchemExpress Product Data Sheet [2]
It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.
Q4: What is lot-to-lot variability and why is it a concern for this compound?
A4: Lot-to-lot variability refers to the potential differences in the purity, concentration, and/or activity of a chemical compound between different manufacturing batches. For a potent molecule like this compound, even minor variations could significantly impact experimental outcomes, leading to inconsistent results and difficulties in reproducing data.
Troubleshooting Guide: Dealing with Inconsistent Results
Problem: I am observing a decrease in the expected potency or a complete lack of this compound activity in my experiments compared to previous batches.
This is a common issue that can arise from lot-to-lot variability or degradation of the compound. The following steps provide a systematic approach to troubleshoot this problem.
Step 1: Verify Compound Integrity and Identity
Q1.1: How can I confirm the identity and purity of my new lot of this compound?
A1.1: Ideally, the supplier should provide a Certificate of Analysis (CoA) with each new lot, detailing its purity and characterization data (e.g., HPLC, NMR, mass spectrometry). If you have access to analytical chemistry facilities, you can perform your own analysis to confirm that the compound's identity and purity match the supplier's specifications.
Step 2: Functional Quality Control Assays
Q2.1: What is a straightforward functional assay to test the activity of a new this compound lot?
A2.1: A Western blot analysis to measure the degradation of cyclin K is a direct and reliable functional assay. You can treat a sensitive cell line (e.g., KBM7) with a known effective concentration of the new this compound lot and compare the level of cyclin K degradation to a previously validated, active lot.
Experimental Protocol: Western Blot for Cyclin K Degradation
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Cell Seeding: Plate KBM7 cells at a density that will allow for sufficient protein extraction after treatment.
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Treatment: Treat cells with a concentration of this compound known to induce cyclin K degradation (e.g., 7 µM) for a specified duration (e.g., 5 hours). Include the following controls:
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Vehicle control (e.g., DMSO)
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Positive control (a previously validated, active lot of this compound)
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Negative control (an inactive analog of this compound, if available)
-
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Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
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Western Blotting:
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody against cyclin K. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Develop the blot using an ECL substrate and image the chemiluminescence.
-
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Analysis: Compare the intensity of the cyclin K band in the sample treated with the new this compound lot to the positive and negative controls. A significant reduction in the cyclin K band, similar to the positive control, indicates an active lot.
Step 3: Dose-Response Curve Comparison
Q3.1: My new lot of this compound shows some activity, but the results are not as expected. How can I quantitatively compare its potency with a previous lot?
A3.1: Performing a dose-response experiment and comparing the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values between the old and new lots is the best way to quantify any differences in potency. A cell viability assay is a common method for generating such curves.
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Seed a sensitive cell line (e.g., KBM7) in a 96-well plate at an appropriate density.
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Treatment: Prepare a serial dilution of both the new and the previously validated lot of this compound. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for a set period (e.g., 3 days). Include a vehicle-only control.
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Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
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Data Analysis:
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Normalize the data to the vehicle-only control.
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Plot the normalized cell viability against the logarithm of the this compound concentration.
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Fit a sigmoidal dose-response curve to the data for each lot and determine the EC50/IC50 value.
-
-
Comparison: A significant shift in the EC50/IC50 value between the two lots indicates a difference in potency.
| Parameter | Description |
| EC50 | The concentration of a drug that gives half-maximal response. |
| IC50 | The concentration of an inhibitor where the response is reduced by half. |
Step 4: Review Experimental Parameters
Q4.1: I have validated my new lot of this compound, but I am still seeing inconsistent results in my downstream experiments. What else could be the cause?
A4.1: Inconsistent results can also stem from variability in other experimental parameters. It is crucial to maintain consistency in:
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Cell Culture Conditions: Ensure that cell line authentication, passage number, and cell health are consistent between experiments.
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Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure the solvent (e.g., DMSO) is of high quality and has not degraded.
-
Assay Conditions: Maintain consistency in incubation times, temperatures, and instrument settings.
Visualizing the Mechanism and Workflow
To further aid in understanding the experimental process, the following diagrams illustrate the mechanism of action of this compound and a recommended workflow for validating a new lot.
Caption: Mechanism of this compound-induced Cyclin K degradation.
Caption: Workflow for validating a new lot of this compound.
References
Technical Support Center: Troubleshooting dCeMM3-Mediated Cyclin K Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with dCeMM3-mediated degradation of Cyclin K in their specific cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not degrading Cyclin K in my cell line?
There are several potential reasons why this compound may not be effectively degrading Cyclin K in your experimental setup. These can be broadly categorized into issues with the compound or experimental procedure, and cell line-specific biological factors. This guide will walk you through a series of troubleshooting steps to identify the root cause of the problem.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot the lack of Cyclin K degradation upon this compound treatment. We recommend following these steps in the order presented.
Step 1: Verify Experimental Setup and Compound Integrity
Before investigating complex biological reasons, it is crucial to rule out any issues with your experimental protocol and the this compound compound itself.
FAQ 2: How can I be sure my this compound compound is active and my experimental protocol is correct?
-
A2.1: Compound Quality and Handling:
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Source and Purity: Ensure you are using a high-purity this compound compound from a reputable supplier.
-
Storage: this compound should be stored as recommended by the supplier, typically at -20°C or -80°C as a stock solution in a suitable solvent like DMSO, to prevent degradation.[1] Avoid repeated freeze-thaw cycles.
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Solubility: Confirm that this compound is fully dissolved in your culture medium at the working concentration. Precipitated compound will not be effective.
-
-
A2.2: Dose-Response and Time-Course Experiments:
-
It is essential to perform a dose-response experiment to determine the optimal concentration of this compound for Cyclin K degradation in your cell line. Effective concentrations can vary between cell types. A typical starting range for this compound is 0.1 µM to 10 µM.[1]
-
Similarly, a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) will establish the kinetics of Cyclin K degradation. Maximum degradation may occur at a specific time point. For example, significant reduction in Cyclin K levels in KBM7 cells was observed after 5 hours of treatment with 7 µM this compound.[1]
-
-
A2.3: Positive Control Cell Line:
-
If possible, include a cell line known to be sensitive to this compound, such as KBM7 cells, as a positive control in your experiments. This will help confirm that your experimental setup and this compound stock are working as expected.
-
Step 2: Assess the Core Machinery for this compound-Mediated Degradation
This compound relies on the cell's endogenous protein degradation machinery. Deficiencies in this machinery can lead to a lack of Cyclin K degradation.
Mechanism of this compound Action:
This compound is a molecular glue that induces the degradation of Cyclin K. It functions by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex.[1][2] This proximity leads to the ubiquitination of Cyclin K and its subsequent degradation by the proteasome.
Caption: Mechanism of this compound-mediated Cyclin K degradation.
FAQ 3: How do I check if the necessary proteins for this compound activity are present and functional in my cell line?
-
A3.1: Expression Levels of Key Proteins:
-
The expression levels of Cyclin K, its binding partner CDK12, and components of the E3 ligase complex (DDB1, CUL4B) are critical for this compound efficacy. Low or absent expression of any of these components can impair degradation.
-
Action: Perform a Western blot to assess the basal expression levels of Cyclin K, CDK12, DDB1, and CUL4B in your cell line. Compare these levels to a positive control cell line if available.
Table 1: Key Proteins in the this compound-Mediated Degradation Pathway
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| Protein | Role | Recommended Antibody Type |
| Cyclin K | Target Protein | Monoclonal or Polyclonal |
| CDK12 | Cyclin K Partner | Monoclonal or Polyclonal |
| DDB1 | E3 Ligase Adaptor | Monoclonal or Polyclonal |
| CUL4B | E3 Ligase Scaffold | Monoclonal or Polyclonal |
-
A3.2: Functionality of the Ubiquitin-Proteasome System (UPS):
-
A functional UPS is essential for the degradation of ubiquitinated proteins.
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Action: Treat your cells with a known proteasome inhibitor (e.g., MG132 or Bortezomib) for a few hours before and during this compound treatment. If this compound is working but the proteasome is inhibited, you should observe an accumulation of poly-ubiquitinated Cyclin K, and a rescue of total Cyclin K levels compared to this compound treatment alone.
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Step 3: Investigate Ternary Complex Formation and Target Ubiquitination
If the core machinery is present, the next step is to determine if this compound is successfully inducing the formation of the ternary complex and subsequent ubiquitination of Cyclin K.
FAQ 4: How can I determine if this compound is promoting the interaction between CDK12-Cyclin K and the DDB1-CUL4B ligase and leading to Cyclin K ubiquitination?
-
A4.1: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation:
-
Co-IP can be used to verify the this compound-dependent interaction between CDK12/Cyclin K and DDB1.
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Action: Perform a Co-IP by pulling down on CDK12 or DDB1 from lysates of cells treated with either DMSO (vehicle control) or this compound. Then, probe the immunoprecipitate for the presence of the other components of the ternary complex via Western blot. An increased association between CDK12/Cyclin K and DDB1 in the presence of this compound indicates successful ternary complex formation.
-
-
A4.2: Ubiquitination Assay:
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This assay directly assesses whether Cyclin K is being ubiquitinated in a this compound-dependent manner.
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Action: Treat cells with this compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate). Lyse the cells under denaturing conditions and immunoprecipitate Cyclin K. Then, perform a Western blot on the immunoprecipitate using an anti-ubiquitin antibody. An increase in the poly-ubiquitin smear in the this compound-treated sample compared to the control indicates successful target ubiquitination.
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Step 4: Assess Compound Bioavailability and Potential Resistance Mechanisms
If the cellular machinery appears intact and functional, consider factors that might prevent this compound from reaching its target or cellular mechanisms that confer resistance.
FAQ 5: Could poor cell permeability or cellular resistance be the reason for the lack of Cyclin K degradation?
-
A5.1: Cellular Uptake/Permeability:
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This compound must be able to cross the cell membrane to reach its intracellular targets. While molecular glues are generally smaller and more permeable than PROTACs, cell-type specific differences in permeability can exist.
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Action: While direct measurement of intracellular this compound concentration can be challenging, you can infer its uptake by assessing a downstream pharmacological effect that is independent of degradation, if one is known. Alternatively, specialized cellular uptake assays can be performed.
-
-
A5.2: Potential for Resistance Mutations:
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Mutations in the target protein or components of the E3 ligase complex can prevent the molecular glue from binding and forming the ternary complex. For other molecular glues that target CDK12, mutations in the CDK12 kinase domain have been shown to confer resistance.
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Action: If you have developed a this compound-resistant cell line through prolonged exposure, consider sequencing the coding regions of CCNK, CDK12, DDB1, and CUL4B to identify potential resistance-conferring mutations.
-
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound efficacy.
Detailed Experimental Protocols
Protocol 1: Western Blot for Protein Expression
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Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
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Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
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Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with primary antibodies against Cyclin K, CDK12, DDB1, CUL4B, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Protocol 2: Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis:
-
Treat cells with DMSO or this compound for the optimized time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with an antibody against your protein of interest (e.g., CDK12 or DDB1) or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blot as described in Protocol 1, probing for the interacting proteins.
-
Protocol 3: In-Cell Ubiquitination Assay
-
Cell Treatment:
-
Treat cells with DMSO or this compound. For the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132).
-
-
Denaturing Lysis:
-
Lyse cells in a denaturing buffer (e.g., RIPA buffer with 1% SDS).
-
Boil the lysate for 10 minutes to dissociate protein complexes.
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.
-
-
Immunoprecipitation of Cyclin K:
-
Perform immunoprecipitation for Cyclin K as described in the Co-IP protocol.
-
-
Western Blot for Ubiquitin:
-
Elute the immunoprecipitated proteins.
-
Perform a Western blot and probe with an anti-ubiquitin antibody. A high molecular weight smear indicates poly-ubiquitination. Re-probe the membrane for Cyclin K to confirm equal immunoprecipitation.
-
References
dCeMM3 Experimental Controls: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using dCeMM3 and its inactive analog, dCeMM3X, as experimental controls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue degrader. It induces the ubiquitination and subsequent proteasomal degradation of cyclin K by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2] This interaction is independent of a dedicated substrate receptor.
Q2: What is dCeMM3X and why is it used as a negative control?
A2: dCeMM3X is a structurally similar analog of this compound that is experimentally inactive.[3] It is designed to lack the ability to induce the formation of the ternary complex between CDK12-cyclin K and DDB1-CUL4B. Therefore, it does not lead to the degradation of cyclin K and serves as an ideal negative control to ensure that the observed effects are specific to the activity of this compound and not due to off-target effects of the chemical scaffold.[3]
Q3: What are the expected results when using this compound versus dCeMM3X in a cell-based assay?
A3: In a typical experiment with a sensitive cell line (e.g., KBM7), treatment with this compound should lead to a significant reduction in cyclin K protein levels and a corresponding decrease in cell viability. In contrast, treatment with dCeMM3X at the same concentration should not result in a significant change in cyclin K levels or cell viability compared to a vehicle control (e.g., DMSO).[3]
Q4: At what concentration and for how long should I treat my cells with this compound and dCeMM3X?
A4: The optimal concentration and treatment time can vary depending on the cell line and experimental endpoint. However, a good starting point for KBM7 cells is to treat with this compound at a concentration of approximately 7 µM for 5 hours to observe significant cyclin K degradation.[1][4] For cell viability assays, a 3-day treatment with a dose-range of 0.01–100 µM is recommended.[1][4] The same concentrations and durations should be used for the inactive control, dCeMM3X.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No cyclin K degradation observed with this compound treatment. | Cell line is not sensitive to this compound. | Test a different cell line known to be sensitive, such as KBM7 wild-type cells.[1] |
| Incorrect compound concentration or treatment duration. | Verify the concentration of your this compound stock solution. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| Problems with Western blot protocol. | Ensure your antibody against cyclin K is validated and working correctly. Run positive and negative controls for the Western blot. | |
| Degradation of this compound. | Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Aliquot and store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] | |
| Significant cyclin K degradation or cytotoxicity observed with the inactive control, dCeMM3X. | Contamination of dCeMM3X with active this compound. | Obtain a new, validated batch of dCeMM3X from a reliable supplier. |
| Off-target effects of the chemical scaffold in your specific cell model. | While dCeMM3X is designed to be inactive, high concentrations might elicit non-specific effects. Lower the concentration of dCeMM3X used. Consider using an alternative negative control if the issue persists. | |
| High variability in results between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media composition between experiments. |
| Inconsistent compound preparation. | Prepare fresh dilutions of this compound and dCeMM3X from a stock solution for each experiment. Ensure thorough mixing of the compounds in the cell culture media. |
Data Presentation
Table 1: Effects of this compound and its Inactive Analog dCeMM3X on Cell Viability
| Compound | Cell Line | Treatment Duration | EC50 (µM) |
| This compound | KBM7 WT | 3 days | 0.6 |
| This compound | KBM7 UBE2Mmut | 3 days | 10.7 |
| dCeMM3X | KBM7 WT | 3 days | No significant effect |
Data summarized from Mayor-Ruiz C, et al. Nat Chem Biol. 2020.[3]
Table 2: Cyclin K Destabilization by this compound and dCeMM3X
| Compound | Cell Line | Concentration (µM) | Treatment Duration | Cyclin K Levels |
| This compound | KBM7 WT | 7 | 5 hours | Significantly reduced |
| dCeMM3X | KBM7 WT | 6 | 3 hours | No significant change |
Data summarized from Mayor-Ruiz C, et al. Nat Chem Biol. 2020 and MedchemExpress product datasheet.[1][3][4][5]
Experimental Protocols
1. Cell Viability Assay
This protocol is adapted from the methods described by Mayor-Ruiz et al., 2020.[3]
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Seed cells (e.g., KBM7) in 96-well plates at a density of 50,000 cells/mL.
-
Treat the cells with a serial dilution of this compound or dCeMM3X (e.g., 0.01 to 100 µM) in triplicate. Include a DMSO-only control.
-
Incubate the plates for 3 days.
-
Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and calculate EC50 values.
2. Western Blot for Cyclin K Degradation
This protocol is based on the methods described in the MedchemExpress datasheet for this compound.[4]
-
Seed cells (e.g., KBM7) in a suitable culture dish.
-
Treat cells with this compound (e.g., 7 µM), dCeMM3X (e.g., 7 µM), or DMSO for the desired time (e.g., 5 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against cyclin K overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound molecular glue degrader.
Caption: General experimental workflow for using this compound and controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Protein Knockdown: dCeMM3 vs. PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the ability to selectively eliminate disease-causing proteins offers a transformative therapeutic paradigm. Two powerful strategies have emerged at the forefront of this field: molecular glue degraders, exemplified by dCeMM3, and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection and design of targeted protein degradation strategies.
Executive Summary
Targeted protein degradation (TPD) harnesses the cell's own machinery, the ubiquitin-proteasome system, to specifically eliminate proteins of interest. Molecular glues like this compound and heterobifunctional PROTACs represent two distinct and innovative approaches to achieve this. This compound is a small molecule that induces a new protein-protein interaction between Cyclin K-CDK12 and the CRL4B E3 ligase complex, leading to the ubiquitination and subsequent degradation of Cyclin K.[1][2][3] In contrast, PROTACs are larger, bivalent molecules composed of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.[4][5] This tripartite complex formation brings the target protein in close proximity to the E3 ligase, facilitating its ubiquitination and degradation.[4][5]
This guide will delve into the mechanisms of action, comparative performance metrics, and the experimental protocols necessary to evaluate these two powerful technologies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and PROTACs lies in their mode of inducing the proximity between the target protein and the E3 ligase.
This compound: The Molecular Glue Approach
This compound functions by binding to the CDK12-Cyclin K complex and creating a novel surface that is then recognized by the DDB1 component of the CRL4B E3 ligase complex.[1][2][6] This induced interaction effectively "glues" the target to the ligase, initiating the ubiquitination cascade that marks Cyclin K for degradation by the proteasome.[3][7] Notably, this mechanism does not require a pre-existing interaction between the target and the ligase.[6]
PROTACs: The Bifunctional Bridge
PROTACs, on the other hand, act as a bridge.[4][5] One end of the PROTAC molecule binds to the protein of interest (POI), while the other end recruits a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[8][9] The linker connecting these two warheads is a critical component, influencing the stability and geometry of the resulting ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency of protein degradation.[4][10]
Performance Comparison: this compound vs. CDK-Targeting PROTACs
| Parameter | This compound (Molecular Glue) | CDK-Targeting PROTACs (Representative Examples) | References |
| Target | Cyclin K | Various CDKs (e.g., CDK2, CDK4, CDK6, CDK9) | [1],[2],[11],[12] |
| Degradation Efficiency (DC50) | 0.6 µM (KBM7 cells) | Varies widely depending on the PROTAC and target. For example, a dual CDK2/9 degrader (F3) has a DC50 of 62 nM for CDK2 and 33 nM for CDK9. | [13],[12] |
| Maximal Degradation (Dmax) | Significant reduction of Cyclin K levels at 7 µM. | Often >90% degradation of the target protein. | [13],[14] |
| Selectivity | Primarily degrades Cyclin K. May have off-target effects on other proteins. | Can be engineered for high selectivity for a specific CDK or dual/pan-CDK degradation. Selectivity is influenced by the warhead, linker, and E3 ligase ligand. | [11],[9],[15] |
| Kinetics of Degradation | Rapid degradation, with significant reduction in Cyclin K levels observed within 5 hours. | Degradation kinetics vary, but can be rapid, with near-complete degradation observed within hours for some PROTACs. | [13],[16] |
| "Hook Effect" | Not typically observed. | A common phenomenon where degradation efficiency decreases at high PROTAC concentrations due to the formation of binary complexes that do not lead to degradation. | [4],[16] |
| Molecular Weight | Relatively small molecule. | Generally larger molecules, which can impact cell permeability and pharmacokinetic properties. | [17] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the degrader.
Materials:
-
Cell lines (e.g., KBM7, HEK293T)
-
This compound or PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin K, anti-CDK, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound, PROTAC, or DMSO for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them using cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to detect the interaction between the target protein, the degrader, and the E3 ligase.
Materials:
-
Cell lines expressing the target protein and E3 ligase
-
This compound or PROTAC of interest
-
DMSO (vehicle control)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein or a tag (e.g., anti-FLAG)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Treat cells with the degrader or DMSO as described in the Western blot protocol.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with magnetic beads.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein, the E3 ligase component (e.g., DDB1 for this compound, CRBN or VHL for PROTACs), and other potential interacting partners.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This protocol allows for an unbiased assessment of the degrader's selectivity across the entire proteome.
Materials:
-
Cell lines
-
This compound or PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer compatible with mass spectrometry
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for relative quantification)
-
LC-MS/MS system
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Culture cells in either "light" or "heavy" SILAC media (if using SILAC).
-
Treat one population of cells with the degrader and the other with DMSO.
-
Harvest and lyse the cells.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Clean up the peptide samples using C18 spin columns.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw data using appropriate software to identify and quantify proteins.
-
Determine the proteins that are significantly downregulated in the degrader-treated sample compared to the control.
Cell Viability Assay
This protocol assesses the cytotoxic effects of the degraders on cells.
Materials:
-
Cell lines
-
This compound or PROTAC of interest
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTS, or CCK-8)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of the degrader or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control and determine the EC50 value.
Visualizing the Mechanisms
To further elucidate the distinct mechanisms of this compound and PROTACs, the following diagrams illustrate their respective modes of action.
Figure 1. Mechanism of this compound, a molecular glue degrader.
Figure 2. General mechanism of a PROTAC.
Figure 3. Experimental workflow for comparing degraders.
Conclusion and Future Directions
Both this compound and PROTACs represent powerful and validated strategies for targeted protein degradation. Molecular glues like this compound offer the advantage of smaller size, which may lead to better drug-like properties. However, their discovery has historically been more serendipitous. PROTACs, with their modular design, offer a more rational and systematic approach to targeting a wide range of proteins, although their larger size can present challenges for cell permeability and oral bioavailability.
The choice between a molecular glue and a PROTAC approach will depend on the specific target, the desired selectivity profile, and the feasibility of discovery and optimization. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of these technologies, enabling researchers to make informed decisions in their quest to develop novel therapeutics based on targeted protein degradation. As the field continues to evolve, the development of new E3 ligase ligands and novel screening platforms will undoubtedly expand the scope and applicability of both molecular glues and PROTACs, bringing us closer to a future where any disease-causing protein can be selectively eliminated.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Degradation by Design: New Cyclin K Degraders from Old CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K – ScienceOpen [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. blog.crownbio.com [blog.crownbio.com]
Validating dCeMM3 On-Target Effects: A Comparative Guide with CRISPR-Based Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular glue degrader dCeMM3 with alternative targeted protein degradation (TPD) technologies. It focuses on the validation of this compound's on-target effects, with a special emphasis on the application of CRISPR/Cas9-based methodologies. Detailed experimental protocols and quantitative data are presented to offer a clear and objective assessment for researchers in drug discovery and development.
This compound: A Molecular Glue for Cyclin K Degradation
This compound is a small molecule that acts as a "molecular glue," inducing the degradation of Cyclin K. It achieves this by promoting a new protein-protein interaction between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[1][2]
Comparative Analysis of Targeted Protein Degradation Technologies
The field of targeted protein degradation is rapidly evolving, with several technologies available to induce the degradation of specific proteins. Here, we compare this compound as a molecular glue with two other prominent technologies: Proteolysis-Targeting Chimeras (PROTACs) and Degron Tags (dTAG).
| Feature | Molecular Glues (e.g., this compound) | PROTACs | dTAG System |
| Mechanism of Action | Induces a novel protein-protein interaction between the target and an E3 ligase. | A bifunctional molecule with one end binding the target and the other recruiting an E3 ligase. | Fuses the target protein with a "degron" tag that is recognized by a specific degrader molecule. |
| Structure | Small molecule, often with drug-like properties. | Larger, more complex molecule consisting of two ligands and a linker. | Requires genetic modification of the target protein to include the degron tag. |
| Discovery | Historically serendipitous, but rational discovery strategies are emerging.[2] | Rational design based on known ligands for the target and E3 ligase. | Requires genetic engineering but the degrader molecule is universal for the tag. |
| Advantages | Smaller size, potentially better cell permeability and oral bioavailability. | Modular design allows for targeting a wide range of proteins and E3 ligases. | Rapid and highly specific degradation upon addition of the degrader molecule. |
| Disadvantages | Discovery can be challenging; mechanism of action can be complex to elucidate. | Larger size can lead to poor pharmacokinetic properties. | Requires genetic modification of the target, which may not be feasible for all applications. |
Quantitative Comparison of Cyclin K Degradation by dCeMM Compounds
The following table summarizes the quantitative proteomics data on the degradation of Cyclin K and related proteins upon treatment with dCeMM2, this compound, and dCeMM4 in KBM7 cells.
| Compound | Concentration | Treatment Time | Cyclin K Log2 Fold Change | CDK12 Log2 Fold Change | CDK13 Log2 Fold Change |
| dCeMM2 | 2.5 µM | 5 hours | -2.5 | -0.5 | -0.4 |
| This compound | 7 µM | 5 hours | -2.8 | -0.6 | -0.5 |
| dCeMM4 | 3.5 µM | 5 hours | -2.7 | -0.7 | -0.6 |
Data extracted from Mayor-Ruiz et al., Nature Chemical Biology, 2020.[2]
Visualizing the this compound Mechanism and Validation Workflow
Diagram 1: this compound Mechanism of Action
Caption: this compound acts as a molecular glue, inducing the formation of a ternary complex between the CDK12-Cyclin K complex and the DDB1-CUL4B E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.
Diagram 2: CRISPR-Based Validation Workflow
Caption: A CRISPR screen identifies essential E3 ligase components for this compound activity, which are then validated through targeted knockout and phenotypic assays.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout for On-Target Validation
This protocol describes the generation of knockout cell lines for components of the CRL4B E3 ligase complex (e.g., DDB1, CUL4B) to validate their requirement for this compound-mediated Cyclin K degradation.
Materials:
-
Cas9-expressing cell line (e.g., KBM7)
-
Lentiviral vectors encoding sgRNAs targeting the gene of interest
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
This compound
-
Antibodies for Western blotting (anti-Cyclin K, anti-DDB1, anti-CUL4B, and a loading control like anti-GAPDH)
Procedure:
-
sgRNA Design and Cloning: Design and clone at least two independent sgRNAs targeting exons of the gene of interest into a lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of Cas9-expressing Cells: Transduce the Cas9-expressing target cells with the lentivirus in the presence of polybrene.
-
Selection of Transduced Cells: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Expansion and Validation of Knockout: Expand the selected cell population and validate the knockout of the target protein by Western blotting.
-
This compound Treatment and Analysis: Treat the knockout and wild-type control cells with this compound at various concentrations and time points.
-
Western Blot Analysis: Perform Western blotting to assess the levels of Cyclin K in both knockout and wild-type cells. A rescue of Cyclin K degradation in the knockout cells confirms the on-target dependency.
-
Cell Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo) to determine if the knockout of the E3 ligase component rescues the cytotoxic effects of this compound.
Quantitative Proteomics Workflow for Measuring Protein Degradation
This protocol outlines a general workflow for quantitative proteomics to measure changes in protein abundance upon treatment with a degrader molecule like this compound.
Materials:
-
Cell line of interest (e.g., KBM7)
-
This compound
-
Lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin for protein digestion
-
C18 solid-phase extraction cartridges for peptide cleanup
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with this compound or a vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells in a urea-based buffer to denature proteins and inactivate proteases.
-
Protein Quantification: Determine the protein concentration of each lysate using a compatible method (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides with trypsin.
-
Peptide Cleanup: Desalt the peptide samples using C18 solid-phase extraction to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify peptides.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to process the raw mass spectrometry data, identify proteins, and quantify their relative abundance between the this compound-treated and control samples. The log2 fold change in protein abundance is calculated to determine the extent of degradation.
Alternative Validation Methods
Beyond CRISPR-based approaches, several other methods can be employed to validate the on-target effects of molecular glue degraders:
-
Affinity-Based Pull-Down Assays: A biotinylated or otherwise tagged version of this compound can be used to pull down its binding partners from cell lysates. Identification of the target protein (CDK12-Cyclin K) and the E3 ligase components (DDB1-CUL4B) by mass spectrometry can confirm the formation of the ternary complex.[2]
-
In Vitro Ubiquitination Assays: Recombinant proteins (CDK12-Cyclin K, DDB1-CUL4B, E1, E2, ubiquitin) can be combined in the presence and absence of this compound to demonstrate the drug-dependent ubiquitination of Cyclin K.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can be used to measure the binding affinities and kinetics of the interactions between this compound, the target protein, and the E3 ligase, providing quantitative evidence for the formation of the ternary complex.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess the engagement of this compound with its direct target (CDK12) in cells.
Conclusion
This compound represents a promising molecular glue degrader for the targeted degradation of Cyclin K. Its on-target effects can be robustly validated using a combination of cutting-edge techniques, with CRISPR/Cas9-based methods playing a pivotal role in confirming the dependency on the DDB1-CUL4B E3 ligase complex. This guide provides a framework for researchers to compare this compound with other TPD technologies and to design and execute experiments to rigorously validate the on-target mechanism of this and other novel molecular glue degraders. The detailed protocols and comparative data herein should serve as a valuable resource for advancing the development of this exciting new class of therapeutics.
References
dCeMM3: A Comparative Analysis with Leading Molecular Glues
For Researchers, Scientists, and Drug Development Professionals
Molecular glues are a burgeoning class of small molecules that induce or stabilize protein-protein interactions, leading to a variety of cellular outcomes, most notably the targeted degradation of proteins. This guide provides a comparative analysis of dCeMM3, a molecular glue that induces the degradation of Cyclin K, with other prominent molecular glues such as the immunomodulatory imide drugs (IMiDs) and indisulam. We will delve into their mechanisms of action, target specificity, and the downstream consequences of their induced protein degradation, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Three Ligases
Molecular glues typically function by recruiting a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The choice of the E3 ligase is a key distinguishing feature among different classes of molecular glues.
-
This compound utilizes the CRL4B (CUL4B-DDB1) E3 ligase complex to degrade its target, Cyclin K . It achieves this by inducing a ternary complex between the CDK12-Cyclin K complex and the DDB1 component of the CRL4B ligase.[1][2]
-
Indisulam and its analogs recruit the splicing factor RBM39 to the DCAF15 E3 ligase, a substrate receptor for the CUL4-DDB1 complex.
-
Immunomodulatory imide drugs (IMiDs) , such as thalidomide, lenalidomide, and pomalidomide, along with newer Cereblon E3 Ligase Modulators (CELMoDs) like CC-885, hijack the Cereblon (CRBN) E3 ligase to degrade a variety of "neosubstrates," including the transcription factors IKZF1 and IKZF3 , and the translation termination factor GSPT1 .
Quantitative Comparison of Molecular Glue Performance
The efficacy of molecular glues is typically quantified by their ability to induce the degradation of their target proteins. This is often expressed as the DC50 value, which is the concentration of the compound required to degrade 50% of the target protein.
| Molecular Glue | Target Protein | E3 Ligase | Cell Line | DC50 | Reference |
| This compound | Cyclin K | CRL4B | KBM7 | ~7 µM (Significant reduction) | [1] |
| HQ461 | Cyclin K | CRL4B | A549 | 41 nM | [3] |
| SR-4835 | Cyclin K | CRL4B | A549 | ~90 nM | [4] |
| Indisulam | RBM39 | DCAF15 | Not Specified | Not Specified | |
| Lenalidomide | IKZF1/IKZF3 | CRBN | MM.1S | Not Specified | [5][6][7] |
| CC-885 | GSPT1 | CRBN | Not Specified | Not Specified |
Note: A direct DC50 value for this compound was not available in the reviewed literature. The provided value reflects a concentration at which significant degradation was observed. For comparison, data from other Cyclin K-degrading molecular glues that also utilize the CRL4B ligase are included.
Signaling Pathways and Downstream Consequences
The degradation of the target protein by a molecular glue initiates a cascade of downstream events, which are responsible for the therapeutic effects of these compounds.
This compound and Cyclin K Degradation
Cyclin K, in complex with CDK12 and CDK13, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[2][8] Degradation of Cyclin K leads to the inhibition of this process, which can have profound effects on gene expression, particularly on genes involved in the DNA damage response.[9]
Indisulam and RBM39 Degradation
RBM39 is a splicing factor involved in the regulation of pre-mRNA splicing. Its degradation by indisulam leads to widespread splicing alterations, affecting the expression of numerous proteins, including those critical for mitosis. This disruption of normal splicing ultimately results in cell cycle arrest and apoptosis.
IMiDs and Neosubstrate Degradation
IMiDs and CELMoDs induce the degradation of various neosubstrates, with IKZF1/IKZF3 and GSPT1 being among the most well-characterized.
-
IKZF1/IKZF3 Degradation: In multiple myeloma, the degradation of the lymphoid transcription factors IKZF1 and IKZF3 leads to the downregulation of key oncogenes such as MYC and IRF4, resulting in anti-myeloma activity.[5][6][7][10]
-
GSPT1 Degradation: GSPT1 is a translation termination factor. Its degradation leads to ribosome stalling and the activation of the integrated stress response, ultimately triggering apoptosis.[11][12][13][14][15]
Experimental Protocols
The characterization of molecular glues relies on a suite of biochemical and cellular assays to determine their mechanism of action and potency.
Protein Degradation Assays
1. Western Blotting for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in the levels of a target protein upon treatment with a molecular glue.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the molecular glue or a vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
References
- 1. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin K - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 8. Cyclin K goes with Cdk12 and Cdk13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 14. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 15. Translation Termination Factor GSPT1 Is a Phenotypically Relevant Off-Target of Heterobifunctional Phthalimide Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming dCeMM3-Mediated Degradation is Proteasome-Dependent: A Comparative Guide
The molecular glue degrader dCeMM3 orchestrates the ubiquitination and subsequent degradation of its target protein, cyclin K, by fostering an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1] A critical step in validating the mechanism of action for this compound, and other targeted protein degraders, is to demonstrate that the loss of the target protein is dependent on the proteasome. This guide provides a comparative overview of the experimental evidence and methodologies used to confirm the proteasome-dependent degradation induced by this compound and contrasts it with other targeted protein degradation technologies.
This compound: Evidence for Proteasome-Dependent Cyclin K Degradation
Experimental evidence confirms that the degradation of cyclin K mediated by this compound is contingent on a functional ubiquitin-proteasome system. This is typically demonstrated by "rescuing" the degradation of cyclin K by co-treating cells with this compound and a proteasome inhibitor.
Quantitative Data Summary
The following table summarizes the qualitative and quantitative findings from studies investigating the proteasome dependency of this compound and a similar molecular glue, HQ461, which also degrades cyclin K.
| Compound | Target Protein | Cell Line | Treatment | Proteasome Inhibitor | Outcome | Reference |
| This compound | Cyclin K | KBM7 | 7 µM this compound for 5 hours | Not specified, but stated to be proteasome-dependent | [1] | |
| HQ461 | Cyclin K | A549 | HQ461 | Bortezomib | Abrogated HQ461-dependent CCNK degradation | [2] |
| HQ461 | Cyclin K | A549 | HQ461 | MLN4924 (Neddylation inhibitor) | Abrogated HQ461-dependent CCNK degradation | [2] |
Experimental Protocols
Confirming proteasome-dependent degradation relies on a well-controlled experimental setup. Below are detailed protocols for the key experiments.
Protocol 1: Proteasome Inhibition Assay
This protocol details the co-treatment of cells with this compound and a proteasome inhibitor, followed by Western blot analysis to assess cyclin K protein levels.
Materials:
-
KBM7 cells
-
This compound
-
Proteasome inhibitor (e.g., Bortezomib, MG132)
-
Neddylation inhibitor (e.g., MLN4924)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cyclin K, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate KBM7 cells at an appropriate density.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10-20 nM Bortezomib for 24 hours) or a neddylation inhibitor (e.g., 1 µM MLN4924 for 4-6 hours) before adding this compound.[3][4]
-
Treat the cells with 7 µM this compound for 5 hours.[1] Include control groups (DMSO vehicle, this compound alone, inhibitor alone).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease inhibitors on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cyclin K and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for cyclin K and the loading control.
-
Normalize the cyclin K band intensity to the loading control.
-
Compare the normalized cyclin K levels across the different treatment groups.
-
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) illustrate the signaling pathway of this compound-mediated degradation and the experimental workflow to confirm its proteasome dependence.
Caption: this compound-mediated degradation pathway.
Caption: Experimental workflow for proteasome inhibition assay.
Comparison with Other Targeted Protein Degraders
The principle of confirming proteasome-dependent degradation is conserved across different targeted protein degradation platforms, although the specific molecules and targets differ.
PROTACs (PROteolysis-TArgeting Chimeras)
PROTACs are bifunctional molecules that bring a target protein and an E3 ligase into proximity.
-
ARV-110: This PROTAC targets the Androgen Receptor (AR) for degradation.[5][6] Studies have shown that ARV-110's degradation of AR is dependent on the proteasome, and this is a key part of its preclinical evaluation.[7] The experimental approach to confirm this is analogous to that used for this compound, involving co-treatment with proteasome inhibitors.
-
JQ1-based PROTACs: PROTACs utilizing the BET bromodomain inhibitor JQ1, such as MZ1, have been developed to degrade BRD4.[8] Experiments using the proteasome inhibitor MG132 have demonstrated that MZ1-induced degradation of BET proteins is completely blocked, confirming proteasome dependence.[8]
Other Molecular Glues
-
Indisulam and dCeMM1: These are molecular glues that induce the degradation of RBM39. Their mechanism is also dependent on the ubiquitin-proteasome system.
The table below provides a comparative overview of how proteasome dependency is confirmed for these alternative degraders.
| Degrader Type | Example | Target Protein | E3 Ligase | Method of Confirmation |
| PROTAC | ARV-110 | Androgen Receptor | Cereblon (CRBN) | Proteasome inhibitor co-treatment |
| PROTAC | MZ1 (JQ1-based) | BRD4 | VHL | MG132 co-treatment completely abrogates degradation |
| Molecular Glue | Indisulam, dCeMM1 | RBM39 | DCAF15 | Proteasome inhibitor co-treatment |
Conclusion
The confirmation of proteasome-dependent degradation is a cornerstone in the characterization of molecular glue degraders like this compound. The experimental strategy, centered around the use of proteasome inhibitors to rescue target protein degradation, is a robust and widely accepted method. This approach is not unique to this compound but is a standard validation step for other targeted protein degradation technologies, including PROTACs and other molecular glues. The consistent observation of degradation rescue across these diverse platforms underscores the fundamental role of the proteasome in their mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bortezomib Targets Sp Transcription Factors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rescue Experiments for dCeMM3-Induced Phenotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to rescue the cytotoxic phenotypes induced by dCeMM3, a molecular glue degrader. We present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to facilitate the design and interpretation of rescue experiments in the context of targeted protein degradation.
Introduction to this compound and its Phenotypes
This compound is a small molecule that acts as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of Cyclin K. It achieves this by promoting the formation of a ternary complex between the CDK12-Cyclin K complex and the CRL4B E3 ubiquitin ligase. The primary phenotype induced by this compound is potent cytotoxicity in various cancer cell lines, making it a molecule of interest for anti-cancer therapy development. Understanding the mechanisms to rescue this cytotoxicity is crucial for target validation, elucidating off-target effects, and developing potential therapeutic strategies to mitigate adverse effects.
Comparison of Cyclin K Degraders
This compound belongs to a class of molecular glue degraders that target Cyclin K. For a comprehensive understanding, it is essential to compare its performance with other similar compounds.
| Compound | Target | Cell Line | EC50 / IC50 (Wild-Type) | Key Features |
| This compound | Cyclin K | KBM7 | 0.6 µM (EC50)[1] | Induces degradation of Cyclin K via CRL4B ligase complex[2] |
| dCeMM2 | Cyclin K | KBM7 | 0.3 µM (EC50)[1] | Structurally related to this compound, also works via CRL4B-mediated degradation[3][4] |
| dCeMM4 | Cyclin K | KBM7 | 0.4 µM (EC50)[1] | Another analog that degrades Cyclin K through the CRL4B pathway[5] |
| HQ461 | Cyclin K | A549 | 1.3 µM (IC50)[6][7] | A structurally distinct molecular glue that also promotes CDK12-DDB1 interaction to degrade Cyclin K[6][8] |
Rescue Experiments for this compound-Induced Cytotoxicity
The cytotoxic effects of this compound can be rescued through both genetic and pharmacological interventions that disrupt the degradation pathway of Cyclin K.
Genetic Rescue Experiments
Genetic modifications that inactivate key components of the CRL4B E3 ubiquitin ligase complex have been shown to effectively rescue this compound-induced cytotoxicity.
| Gene Knockout/Mutation | Cell Line | This compound EC50 (Mutant) | Fold Rescue | Reference |
| UBE2M (mutant) | KBM7 | 10.7 µM | ~18-fold | [1] |
| DDB1 (sgRNA) | A549 | >28.8 µM | >22-fold | [7] |
| RBX1 (sgRNA) | A549 | 11.0 µM | ~8.5-fold | [7] |
| UBE2G1 (sgRNA) | A549 | 13.6 µM | ~10.5-fold | [7] |
| CDK12 (G731E/R) | A549 | 25.2 µM to 36.5 µM | ~19-28-fold | [7] |
Pharmacological Rescue Experiments
Inhibition of the proteasome or the neddylation pathway can also prevent the degradation of Cyclin K and rescue cells from this compound-induced cytotoxicity.
| Compound | Target | Rescue Effect | Reference |
| Bortezomib | Proteasome | Abrogates this compound-dependent Cyclin K degradation[7] | [7] |
| MLN4924 | Neddylation Activating Enzyme (NAE) | Abrogates this compound-dependent Cyclin K degradation[7] | [7] |
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and the extent of rescue by genetic or pharmacological interventions.
-
Cell Seeding: Seed cells (e.g., KBM7 or A549) in 96-well plates at a density of 5 x 10^4 cells/mL. For rescue experiments with genetic modifications, use both wild-type and mutant cell lines.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01-100 µM)[2]. For pharmacological rescue, pre-treat cells with the rescue agent (e.g., Bortezomib or MLN4924) for a specified time before adding this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2[2][9].
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions[9][10].
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells and plot the dose-response curves to determine the EC50/IC50 values.
Western Blot Analysis
This protocol is used to confirm the degradation of Cyclin K upon this compound treatment and its rescue.
-
Cell Lysis: Treat cells with this compound (e.g., 7 µM for 5 hours for KBM7 cells) and/or rescue agents[2]. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel[11]. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin K (or other proteins of interest) overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:5000.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key molecular interactions and experimental procedures described in this guide.
Caption: Mechanism of this compound-induced Cyclin K degradation.
Caption: Overview of rescue strategies for this compound-induced cytotoxicity.
Caption: General experimental workflow for this compound rescue experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dCeMM2 | Molecular Glues: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HQ461 | Cell Signaling Technology [cellsignal.com]
- 9. ijbs.com [ijbs.com]
- 10. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Transcriptional Consequences: A Comparative Guide to dCeMM3 and CDK12 Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of novel therapeutics is paramount. This guide provides a detailed comparison of the transcriptional effects of dCeMM3, a molecular glue degrader, and conventional CDK12 kinase inhibitors, supported by experimental data and detailed protocols.
At the forefront of cancer therapeutics, cyclin-dependent kinase 12 (CDK12) has emerged as a critical target. Its role in regulating transcriptional elongation makes it a linchpin in the expression of long genes, many of which are integral to the DNA damage response (DDR). Inhibition of CDK12 can selectively cripple cancer cells' ability to repair DNA, rendering them vulnerable to other therapies. Two distinct strategies have emerged to modulate CDK12 activity: direct kinase inhibition and targeted protein degradation. This guide delves into the transcriptional ramifications of these two approaches, comparing the effects of traditional small molecule CDK12 inhibitors with this compound, a novel molecular glue that induces the degradation of cyclin K, the essential regulatory partner of CDK12.
Mechanism of Action: Two Paths to Transcriptional Repression
CDK12 kinase inhibitors and this compound ultimately converge on the same functional outcome—the suppression of CDK12-mediated transcription—but through different upstream mechanisms.
CDK12 kinase inhibitors are small molecules that directly bind to the ATP-binding pocket of CDK12, preventing the phosphorylation of its substrates, most notably the C-terminal domain (CTD) of RNA polymerase II (Pol II).[1][2] This phosphorylation is a key signal for the transition from transcription initiation to productive elongation.[1][2] By blocking this event, CDK12 inhibitors cause premature termination of transcription, a phenomenon particularly pronounced on long genes with numerous intronic polyadenylation sites.[3]
This compound , on the other hand, is a molecular glue degrader.[1][4] It induces a novel protein-protein interaction between the CDK12-cyclin K complex and the DDB1-CUL4B E3 ubiquitin ligase complex.[1][4][5] This proximity results in the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][4] As cyclin K is an obligate binding partner for CDK12 activity, its degradation effectively abolishes CDK12's ability to phosphorylate Pol II, leading to a similar downstream transcriptional phenotype as direct kinase inhibition.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [illumina.com]
- 4. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
- 5. encodeproject.org [encodeproject.org]
- 6. Exploiting targeted degradation of cyclins and cyclin-dependent kinases for cancer therapeutics: a review - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of dCeMM3: A Comparative Analysis in Cancer Models
In the rapidly evolving landscape of targeted protein degradation, molecular glue degraders have emerged as a powerful therapeutic modality. Among these, dCeMM3 has garnered significant attention for its ability to induce the degradation of cyclin K, a key regulator of transcription. This guide provides a comprehensive evaluation of this compound's specificity in various cancer models, comparing its performance with its structural analogs, dCeMM2 and dCeMM4, and providing the experimental context for these findings.
Mechanism of Action: A Molecular Bridge to Degradation
This compound and its analogs function as molecular glues, inducing proximity between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase complex.[1][2][3] Specifically, these compounds promote an interaction with DDB1, a substrate receptor of the CRL4B complex.[1][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2] A key finding is that this degradation mechanism is independent of a dedicated substrate receptor, highlighting a unique mode of action.[1]
Comparative Specificity of dCeMM Degraders
Quantitative proteomic analysis in KBM7 chronic myeloid leukemia cells reveals the high specificity of dCeMM2, this compound, and dCeMM4 for cyclin K. The data demonstrates a significant reduction in cyclin K levels, with a milder impact on its binding partners, CDK12 and CDK13. Notably, no other cyclin-dependent kinases (CDKs) or cyclins were significantly destabilized, underscoring the targeted nature of these molecular glues.[1][5]
| Compound | Target Protein | Log2 Fold Change (vs. DMSO) in KBM7 cells[5] |
| dCeMM2 (2.5 µM) | Cyclin K | ~ -3.5 |
| CDK12 | ~ -1.0 | |
| CDK13 | ~ -0.5 | |
| This compound (7 µM) | Cyclin K | ~ -4.0 |
| CDK12 | ~ -1.2 | |
| CDK13 | ~ -0.6 | |
| dCeMM4 (3.5 µM) | Cyclin K | ~ -3.8 |
| CDK12 | ~ -1.1 | |
| CDK13 | ~ -0.5 |
Efficacy in Different Cancer Models
The cytotoxic effects of this compound and its analogs have been evaluated in multiple cancer cell lines, demonstrating their potential as anti-cancer agents.
| Cell Line | Cancer Type | This compound EC50 (µM)[1] | Notes |
| KBM7 | Chronic Myeloid Leukemia | 0.6 | Wild-type cells show significant cytotoxicity. |
| HCT116 | Colorectal Cancer | Not specified, but shown to be effective. | Activity is dependent on the neddylation pathway. |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Not specified, but demonstrated hypersensitivity. |
The efficacy of these compounds is critically dependent on the cellular ubiquitination and neddylation pathways. In KBM7 cells with a mutant UBE2M, a key enzyme in the neddylation pathway, the cytotoxicity of this compound was greatly reduced, confirming its mechanism of action.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., KBM7, HCT116) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other test compounds (e.g., 0.01–100 µM) for 72 hours.[2]
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to DMSO-treated control cells. EC50 values are calculated using a non-linear regression model.
Quantitative Proteomics (Mass Spectrometry)
-
Cell Lysis and Protein Digestion: KBM7 cells are treated with dCeMM compounds or DMSO for a specified time (e.g., 5 hours).[1] Cells are then lysed, and the proteins are extracted and digested into peptides.
-
Isobaric Tagging: Peptides from different treatment conditions are labeled with tandem mass tags (TMT) for multiplexed quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The MS/MS spectra are used to identify and quantify proteins. The relative abundance of each protein across different conditions is determined, and statistical analysis is performed to identify significantly altered proteins.[1]
Immunoblotting
-
Protein Extraction: Cells are treated with dCeMM compounds for the desired time, followed by lysis in RIPA buffer to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-cyclin K, anti-CDK12, anti-GAPDH as a loading control).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the specificity of molecular glue degraders like this compound.
Conclusion
This compound and its analogs, dCeMM2 and dCeMM4, are highly specific molecular glue degraders that selectively induce the degradation of cyclin K in cancer cells. Their potent and targeted activity, coupled with a well-defined mechanism of action, makes them valuable research tools and promising candidates for further therapeutic development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and comparison of these and other novel protein degraders.
References
- 1. Rational discovery of molecular glue degraders via scalable chemical profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cyclin K degrader | Probechem Biochemicals [probechem.com]
- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
